1-Bromo-2-chloro-4-iodo-3-methylbenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-chloro-4-iodo-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTIZTDAVFVXLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661542 | |
| Record name | 1-Bromo-2-chloro-4-iodo-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000573-57-8 | |
| Record name | 1-Bromo-2-chloro-4-iodo-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 1-Bromo-2-chloro-4-iodo-3-methylbenzene
An In-depth Technical Guide to the Synthesis of 1-Bromo-2-chloro-4-iodo-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. The proposed synthesis is a multi-step process that strategically employs regioselective electrophilic aromatic substitution and diazonium salt chemistry to achieve the desired substitution pattern. This document details the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.
Introduction: The Significance of Polysubstituted Aromatics
Polysubstituted benzene derivatives are pivotal scaffolds in the development of novel pharmaceuticals, agrochemicals, and functional materials. The specific arrangement of different substituents on the aromatic ring dictates the molecule's steric and electronic properties, which in turn governs its biological activity and material characteristics. The target molecule, this compound, represents a unique substitution pattern that could serve as a versatile building block for further chemical transformations, such as cross-coupling reactions, to construct more complex molecular architectures.
Retrosynthetic Analysis and Strategic Approach
The synthesis of a molecule with a specific polysubstitution pattern requires careful planning to control the regioselectivity of each reaction. A retrosynthetic analysis of the target compound suggests a strategy centered around the functionalization of a substituted toluene precursor. The iodo group is envisioned to be introduced in the final step via a Sandmeyer-type reaction from a corresponding aniline. This approach allows for the strategic installation of the bromo and chloro substituents prior to the introduction of the versatile amino group.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The forward synthesis is designed as a four-step sequence starting from the commercially available 2-chloro-3-methylaniline. This pathway leverages well-established and reliable chemical transformations to achieve the target molecule with high regioselectivity.
An In-Depth Technical Guide to 1-Bromo-2-chloro-4-iodo-3-methylbenzene
CAS Number: 1000573-57-8
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
1-Bromo-2-chloro-4-iodo-3-methylbenzene is a polysubstituted aromatic compound that holds significant potential as a versatile intermediate in modern organic synthesis. Its unique arrangement of three different halogen atoms—iodine, bromine, and chlorine—on a toluene scaffold provides a platform for sequential and site-selective cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) allows for the stepwise introduction of various functionalities, making this molecule a valuable tool for the construction of complex molecular architectures, particularly in the fields of pharmaceutical and materials science research.[1][2]
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed plausible synthesis protocol, a predicted spectroscopic profile, potential synthetic applications, and essential safety information. Due to the limited availability of experimental data for this specific compound, this guide leverages established chemical principles and data from analogous structures to provide a robust and practical resource for laboratory professionals.
Physicochemical and Structural Properties
The structural and physical properties of this compound are fundamental to its handling, reactivity, and analytical characterization. Below is a summary of its key attributes.
| Property | Value | Source/Method |
| CAS Number | 1000573-57-8 | Chemical Abstracts Service |
| Molecular Formula | C₇H₅BrClI | - |
| Molecular Weight | 331.38 g/mol | Calculated |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Canonical SMILES | CC1=C(C=C(C=C1Br)Cl)I | - |
| Predicted Boiling Point | ~300-350 °C | Estimation based on related polyhalogenated toluenes |
| Predicted Melting Point | Not available; expected to be a solid at room temperature. | Based on analogous compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, THF, toluene) and insoluble in water. | General principles of organic solubility |
Proposed Synthesis Pathway: A Sandmeyer Approach
Caption: Proposed two-step synthesis of this compound via a Sandmeyer reaction.
Rationale for Precursor Selection
3-Bromo-5-chloro-2-methylaniline (CAS No. Not Available, various suppliers) is the logical starting material for this synthesis.[5] The amino group at position 1 allows for its conversion to the target iodo group at position 4 in the final product through diazotization and subsequent iodination. The existing bromo, chloro, and methyl substituents are in the correct relative positions for the desired product.
Detailed Experimental Protocol
This protocol is based on standard procedures for Sandmeyer reactions and should be adapted and optimized as necessary.[6][7]
Step 1: Diazotization of 3-Bromo-5-chloro-2-methylaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-Bromo-5-chloro-2-methylaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid (3.0 eq).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained below 5 °C. The reaction is exothermic and requires careful control of the addition rate.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt should result in a clear solution.
-
Confirm the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates a positive test). If the test is negative, add a small amount of additional sodium nitrite solution.
Step 2: Iodination to form this compound
-
In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of water.
-
Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with stirring. Vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the nitrogen evolution ceases.
-
The crude product will likely precipitate as a solid or an oil.
-
Extract the mixture with a suitable organic solvent, such as dichloromethane or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash successively with saturated sodium thiosulfate solution (to remove excess iodine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel.
Predicted Spectroscopic Profile
Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on established spectroscopic principles and data from analogous compounds such as 1-bromo-4-chloro-2-methylbenzene and other polyhalogenated aromatics.[8][9][10]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two signals in the aromatic region and one signal for the methyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.6 - 7.8 | Singlet | 1H | H-5 | Deshielded by the adjacent iodine and bromine atoms. |
| ~ 7.2 - 7.4 | Singlet | 1H | H-6 | Less deshielded compared to H-5. |
| ~ 2.4 - 2.6 | Singlet | 3H | -CH₃ | Typical range for a methyl group on a benzene ring. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 140 - 145 | C-3 | Attached to the methyl group and deshielded. |
| ~ 135 - 140 | C-6 | Aromatic CH carbon. |
| ~ 130 - 135 | C-5 | Aromatic CH carbon, deshielded by halogens. |
| ~ 125 - 130 | C-2 | Attached to chlorine. |
| ~ 115 - 120 | C-1 | Attached to bromine. |
| ~ 90 - 95 | C-4 | Attached to iodine, showing a characteristic upfield shift. |
| ~ 20 - 25 | -CH₃ | Methyl carbon. |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorptions typical for a substituted benzene ring.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak-Medium | C-H stretching (aromatic) |
| 2980 - 2850 | Weak | C-H stretching (methyl) |
| 1600 - 1450 | Medium-Strong | C=C stretching (aromatic ring) |
| 1200 - 1000 | Strong | C-H in-plane bending |
| 850 - 750 | Strong | C-H out-of-plane bending (indicative of substitution pattern) |
| < 800 | Medium-Strong | C-Cl, C-Br, C-I stretching |
Mass Spectrometry (MS)
The mass spectrum will show a characteristic molecular ion peak with a complex isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).
-
Molecular Ion (M⁺): A cluster of peaks around m/z = 330, 332, 334, etc., reflecting the different isotopic combinations of Br and Cl.
-
Key Fragmentation Pathways:
Applications in Synthetic Chemistry: A Platform for Sequential Cross-Coupling
The primary synthetic utility of this compound lies in its capacity to undergo sequential, site-selective cross-coupling reactions, most notably those catalyzed by palladium.[13][14] The reactivity of the carbon-halogen bonds towards oxidative addition to a low-valent metal center follows the general trend: C-I > C-Br > C-Cl.[1][2] This differential reactivity allows for the selective functionalization at each halogenated position by careful choice of reaction conditions.
Caption: Sequential cross-coupling strategy exploiting differential halogen reactivity.
-
Functionalization of the C-I Bond: The highly reactive carbon-iodine bond can be selectively targeted under mild palladium-catalyzed conditions, such as Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination reactions, leaving the C-Br and C-Cl bonds intact.
-
Functionalization of the C-Br Bond: After the C-I bond has been functionalized, the C-Br bond can be activated under slightly more forcing conditions (e.g., different ligand, higher temperature).
-
Functionalization of the C-Cl Bond: The relatively inert C-Cl bond typically requires more specialized catalytic systems (e.g., electron-rich, bulky phosphine ligands) and more vigorous reaction conditions for activation.
This stepwise approach enables the synthesis of highly complex and specifically substituted aromatic cores that would be difficult to access through other synthetic routes.
Hazard Analysis and Safe Handling
Potential Hazards:
-
Toxicity: Halogenated aromatic compounds can be toxic if inhaled, ingested, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory system.[19]
-
Environmental Hazard: Many polyhalogenated compounds are persistent in the environment and can be harmful to aquatic life.
-
Thermal Decomposition: Heating to decomposition may release toxic fumes of hydrogen halides (HCl, HBr, HI) and carbon oxides.
Recommended Safety Precautions:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for specific breakthrough times.
-
Body Protection: A lab coat and closed-toe shoes are required.
-
-
Handling: Avoid creating dust or aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated, properly labeled container.
Conclusion
This compound represents a promising and strategically designed building block for advanced organic synthesis. While experimental data for this compound is limited, its potential is evident from the well-established chemistry of related polyhalogenated aromatics. Its capacity for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions offers a powerful tool for the construction of complex molecules. Researchers and scientists working with this compound should proceed with a robust understanding of its predicted properties and adhere to stringent safety protocols appropriate for this class of chemicals. This guide serves as a foundational resource to facilitate the safe and effective use of this versatile synthetic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. 3-Bromo-5-chloro-2-methylaniline [myskinrecipes.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) 1H NMR spectrum [chemicalbook.com]
- 9. 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) IR Spectrum [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 14. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. tsapps.nist.gov [tsapps.nist.gov]
- 17. multimedia.3m.com [multimedia.3m.com]
- 18. Polycyclic Aromatic Hydrocarbons (PAHs): Ensuring Workplace Safety with Up-to-Date SDSs - Chemwatch [chemwatch.net]
- 19. 1-Bromo-2-chloro-3-iodobenzene | C6H3BrClI | CID 51000075 - PubChem [pubchem.ncbi.nlm.nih.gov]
physical and chemical properties of 1-Bromo-2-chloro-4-iodo-3-methylbenzene
An In-Depth Technical Guide to 1-Bromo-2-chloro-4-iodo-3-methylbenzene
Abstract
This compound is a polysubstituted aromatic compound of significant interest to the fields of organic synthesis, medicinal chemistry, and materials science. Its unique arrangement of three distinct halogen atoms (iodine, bromine, and chlorine) on a toluene framework presents a versatile platform for sequential and site-selective cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) allows for the stepwise introduction of various functional groups, making it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its structural, physical, and chemical properties, outlines a plausible synthetic strategy, discusses its reactivity, and details essential safety and handling protocols. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this highly functionalized intermediate.
Nomenclature and Molecular Structure
Correctly identifying a complex molecule is foundational to any scientific exploration. The systematic nomenclature and structural identifiers for this compound are summarized below, providing a standardized basis for its reference in research and documentation.
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 1000573-57-8 | [1] |
| Molecular Formula | C₇H₅BrClI | [1] |
| Molecular Weight | 331.38 g/mol | [1][2] |
| Canonical SMILES | CC1=C(C=CC(=C1Br)Cl)I | [1] |
| InChI Key | ONVJQGQREQCKKJ-UHFFFAOYSA-N |[3] |
References
Spectral Data Analysis of 1-Bromo-2-chloro-4-iodo-3-methylbenzene: A Predictive and Interpretive Guide
An In-depth Technical Guide for Drug Development Professionals and Researchers
Abstract
The unequivocal structural characterization of complex organic molecules is a cornerstone of modern drug discovery and chemical research. 1-Bromo-2-chloro-4-iodo-3-methylbenzene represents a polysubstituted aromatic scaffold, the structural confirmation of which relies on a multi-pronged analytical approach. Due to the absence of a complete, publicly available experimental spectral dataset for this specific compound, this technical guide provides a comprehensive, in-depth analysis based on predictive methodologies and established spectroscopic principles. We will systematically deconstruct the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the causality behind spectral features. This document serves not only as a characterization guide for the title compound but also as a methodological framework for analyzing similarly complex halogenated aromatic systems.
Introduction: The Imperative for Spectral Analysis
This compound (C₇H₅BrClI) is a halogenated toluene derivative. The precise arrangement of four different substituents on the benzene ring makes isomerism a critical consideration during synthesis and application. Any ambiguity in the substitution pattern could lead to vastly different chemical reactivity and biological activity. Therefore, a rigorous spectral analysis is not merely a quality control step but a fundamental requirement for its use in any research or development context.
This guide will walk through the process of predicting and interpreting the key spectral data points that, in concert, provide an unambiguous structural fingerprint of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expertise & Experience: In ¹H NMR, the chemical environment of each proton dictates its resonance frequency (chemical shift) and its interaction with neighboring protons (spin-spin coupling). For this molecule, we expect to see signals for two aromatic protons and one methyl group. The primary analytical challenge is to accurately predict the chemical shifts of the two remaining aromatic protons, which are influenced by the strong electronic effects of the three halogen substituents.
Experimental Protocol: ¹H NMR Acquisition (Predicted)
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
Data Processing: Process the Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
Data Interpretation & Predicted Spectrum:
The structure contains two vicinal aromatic protons at the C5 and C6 positions. Their chemical shifts are modulated by the electron-donating methyl group and the electron-withdrawing halogens.
-
H5: This proton is ortho to the iodine atom and meta to the bromine and methyl groups.
-
H6: This proton is ortho to the bromine atom and meta to the iodine and chloro groups.
Due to the anisotropic and inductive effects of the halogens, these protons will be significantly downfield. We can predict their coupling pattern. Since they are adjacent (vicinal), they will split each other's signal into a doublet. The magnitude of this splitting, the coupling constant (J), for ortho protons is typically in the range of 6-8 Hz.[1]
The methyl group (CH₃) at C3 is adjacent to carbons bearing a bromine and a chlorine atom. It has no adjacent protons, so it will appear as a sharp singlet. Its chemical shift will be slightly downfield from a typical toluene methyl group (~2.3 ppm) due to the influence of the adjacent halogens.[2]
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.8 - 8.0 | 1H | Doublet (d) | ~ 8.0 | H5 |
| ~ 7.4 - 7.6 | 1H | Doublet (d) | ~ 8.0 | H6 |
| ~ 2.4 - 2.6 | 3H | Singlet (s) | N/A | -CH₃ |
Trustworthiness: Validating the ¹H NMR Structure The reciprocal coupling observed between the two aromatic doublets provides self-validation. The J value measured from the splitting of the H5 signal must be identical to the J value measured from the splitting of the H6 signal. The 1:1:3 integration ratio is a critical confirmation of the proton count.
References
1H NMR and 13C NMR of 1-Bromo-2-chloro-4-iodo-3-methylbenzene
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Bromo-2-chloro-4-iodo-3-methylbenzene
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and definitive technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra for this compound, a polysubstituted aromatic compound. By leveraging foundational principles of chemical shift theory, substituent effects, and spin-spin coupling, we present a detailed spectral forecast. Furthermore, this document outlines the strategic application of two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, which are indispensable for the unambiguous assignment of all proton and carbon signals. A validated, step-by-step experimental protocol for sample preparation and data acquisition is included to ensure researchers can obtain high-quality, reproducible data. This whitepaper is intended for researchers, chemists, and drug development professionals who rely on NMR for rigorous molecular characterization.
Introduction: The Structural Challenge
This compound (C₇H₅BrClI) is a heavily substituted benzene derivative.[1] The complex interplay of four different substituents—three halogens of varying electronegativity and size (Br, Cl, I) and an electron-donating methyl group—creates a unique electronic environment around the aromatic ring. This complexity makes the precise assignment of its NMR signals a non-trivial task that requires a systematic and multi-faceted approach. Accurate structural confirmation is paramount in fields like medicinal chemistry and materials science, where precise atomic connectivity dictates biological activity and material properties.
This guide will first establish the molecular framework and then deconstruct the predicted one-dimensional (1D) NMR spectra by analyzing the electronic influence of each substituent. Finally, it will demonstrate how advanced 2D NMR techniques provide the necessary correlations to solve the structural puzzle definitively.
References
Foundational Principles: The Unique Challenge of a Tri-Halogenated Toluene Derivative
An In-Depth Technical Guide to the Mass Spectrometry of 1-Bromo-2-chloro-4-iodo-3-methylbenzene
This guide provides a comprehensive technical analysis of the mass spectrometric behavior of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for the structural elucidation of this complex polyhalogenated aromatic compound. We will explore the nuanced interplay of its unique substituent pattern on ionization and fragmentation, offering field-proven insights into experimental design and spectral interpretation.
The mass spectrometric analysis of this compound presents a fascinating case study due to the presence of three distinct halogen atoms (Br, Cl, I) and a methyl group on a benzene ring. Each substituent imparts a unique influence on the molecule's ionization efficiency, the stability of the molecular ion, and its subsequent fragmentation pathways. Understanding the characteristic isotopic signatures of bromine and chlorine is paramount for an accurate interpretation of the mass spectrum. Iodine, being monoisotopic, simplifies this aspect but its lability significantly directs fragmentation.
Electron Ionization (EI) is the method of choice for this type of molecule, typically coupled with Gas Chromatography (GC) for sample introduction. EI utilizes a high-energy electron beam (commonly 70 eV) to ionize the sample, inducing reproducible fragmentation patterns that serve as a molecular fingerprint.[1][2][3] This "hard" ionization technique is particularly effective for generating a rich fragmentation spectrum, which is essential for detailed structural confirmation.[3]
The Molecular Ion: A Complex Isotopic Signature
A key feature in the mass spectrum of any halogenated compound is the isotopic pattern of its molecular ion.[4] For this compound, this pattern is a composite of the natural isotopic abundances of bromine and chlorine.
-
Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio (50.54% and 49.46%, respectively).[5][6] This gives rise to two peaks of nearly equal intensity, separated by two mass-to-charge (m/z) units, for any fragment containing a bromine atom.[4][7]
-
Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of roughly 3:1 (75.77% and 24.23%).[4] This results in two peaks at M and M+2 with an intensity ratio of approximately 3:1 for any chlorine-containing ion.[7]
-
Iodine is monoisotopic (¹²⁷I), meaning it does not contribute to the complexity of the isotopic pattern.[5][6]
The combination of one bromine and one chlorine atom in the molecule leads to a characteristic cluster of peaks for the molecular ion (M⁺) and its isotopologues. The expected pattern will show peaks at M, M+2, and M+4, with their relative intensities governed by the combined probabilities of the isotopic distributions of Br and Cl.[8]
The following diagram illustrates the molecular structure of the analyte.
Caption: Structure of this compound.
Predicted Molecular Ion Data
| Isotope Combination | Molecular Formula | Calculated m/z | Expected Relative Abundance |
| ⁷⁹Br, ³⁵Cl | C₇H₅⁷⁹Br³⁵Cl¹²⁷I | 371.82 | Highest |
| ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl | C₇H₅⁸¹Br³⁵Cl¹²⁷I / C₇H₅⁷⁹Br³⁷Cl¹²⁷I | 373.82 | High |
| ⁸¹Br, ³⁷Cl | C₇H₅⁸¹Br³⁷Cl¹²⁷I | 375.82 | Moderate |
Note: The molecular weight is calculated using the most abundant isotopes. The presence of the ¹³C isotope will also contribute to M+1 peaks.
Fragmentation Pathways: A Cascade of Halogen and Methyl Group Losses
The fragmentation of this compound under EI conditions is dictated by the relative bond strengths (C-I < C-Br < C-Cl) and the stability of the resulting fragments.[9][10] The aromatic ring itself is quite stable, meaning the molecular ion peak is expected to be prominent.[11]
A logical fragmentation cascade can be predicted:
-
Initial Loss of Iodine: The C-I bond is the weakest, making the loss of an iodine radical (•I, 127 Da) a highly probable initial fragmentation step. This will result in a significant peak at M-127.
-
Subsequent Halogen Loss: Following the loss of iodine, the resulting cation can further fragment by losing either a bromine radical (•Br, 79 or 81 Da) or a chlorine radical (•Cl, 35 or 37 Da).
-
Loss of Methyl Group: The loss of a methyl radical (•CH₃, 15 Da) can occur from the molecular ion or subsequent fragment ions.
-
Formation of Tropylium Ion: Alkyl-substituted benzenes are known to rearrange upon ionization to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91.[11]
The following diagram illustrates the predicted fragmentation pathways.
Caption: Predicted EI fragmentation of the analyte.
Experimental Protocol: GC-MS Analysis
A robust and reproducible analysis of this compound can be achieved using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.[1][12]
Instrumentation
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column. A non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS), is recommended for good separation of aromatic compounds.[1]
-
Mass Spectrometer: A quadrupole mass spectrometer capable of electron ionization (EI) at 70 eV is standard.[1] The system should be calibrated and tuned according to the manufacturer's specifications.
Method Parameters
| Parameter | Recommended Setting | Rationale |
| GC Inlet | ||
| Injection Mode | Splitless | To maximize sensitivity for trace analysis. |
| Injector Temp. | 280 °C | Ensures complete volatilization of the analyte without thermal degradation. |
| Injection Vol. | 1 µL | A standard volume for capillary GC. |
| GC Column | ||
| Column Type | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | Provides excellent resolution for a wide range of organic compounds.[1] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Initial 80 °C (hold 2 min), ramp at 10 °C/min to 300 °C (hold 5 min) | A typical program to elute substituted benzenes effectively. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Provides reproducible, library-searchable spectra.[2] |
| Ionization Energy | 70 eV | The industry standard for creating stable and comparable fragmentation patterns.[1] |
| Source Temp. | 230 °C | Balances ionization efficiency and prevents contamination. |
| Quadrupole Temp. | 150 °C | Ensures consistent ion transmission. |
| Scan Range | m/z 40 - 500 | Covers the expected molecular ion and all significant fragments. |
Sample Preparation
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
-
Transfer the final solution to a 2 mL autosampler vial for injection.
The following diagram outlines the experimental workflow.
Caption: GC-MS workflow for analyte characterization.
Conclusion and Best Practices
The mass spectrometric analysis of this compound is a multi-faceted process that requires a systematic approach. By leveraging the principles of electron ionization, understanding the unique isotopic signatures of the constituent halogens, and predicting the logical fragmentation cascade, a confident structural elucidation is achievable. For unambiguous identification, it is crucial to observe the molecular ion cluster and correlate the major fragment ions back to the parent structure. When available, comparison with a reference standard and spectral library matching provides the highest level of confidence. This guide provides the foundational knowledge and practical framework for researchers to successfully navigate the complexities of analyzing this and similar polyhalogenated aromatic compounds.
References
- 1. tdi-bi.com [tdi-bi.com]
- 2. rroij.com [rroij.com]
- 3. youtube.com [youtube.com]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. GCMS Section 6.5 [people.whitman.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. youtube.com [youtube.com]
- 8. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. GCMS Section 6.9.5 [people.whitman.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Introduction: The Double-Edged Sword of Polyhalogenated Aromatics
An In-Depth Technical Guide to the Reactivity of Polyhalogenated Aromatic Compounds
Polyhalogenated aromatic compounds (PHACs) are a class of molecules characterized by an aromatic ring substituted with multiple halogen atoms. These structures are of immense interest to researchers in drug development, agrochemicals, and materials science.[1][2] Their utility stems from the unique electronic properties conferred by the halogen substituents and the carbon-halogen (C-X) bonds, which serve as versatile synthetic handles for building molecular complexity. In medicinal chemistry, the incorporation of halogens can profoundly influence a drug's pharmacokinetic profile, modulating its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3]
However, the very stability that makes many PHACs synthetically useful also contributes to their environmental persistence. Compounds like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) are known persistent organic pollutants (POPs) with significant toxicological profiles, posing health risks to wildlife and humans.[4][5][6] This duality necessitates a deep understanding of their reactivity — not only to exploit them for therapeutic benefit but also to develop effective strategies for their remediation.
This guide provides a comprehensive exploration of the factors governing the reactivity of PHACs and details the primary reaction classes used to modify these critical scaffolds. We will delve into the causality behind experimental choices, offering field-proven insights for professionals in the chemical sciences.
Chapter 1: Fundamental Principles of Reactivity
The reactivity of a C-X bond on an aromatic ring is not an intrinsic, isolated property. It is dictated by a complex interplay of electronic effects, steric hindrance, and the inherent nature of the halogen itself. Understanding these principles is paramount for achieving site-selectivity — the controlled functionalization of one C-X bond in the presence of others.[7][8]
Electronic Effects: The Push and Pull on the Aromatic System
Halogens exert a dual electronic influence: they are electronegative and thus withdraw electron density from the aromatic ring through the sigma bond (inductive effect), while their lone pairs can donate electron density back into the pi-system (resonance effect). For halogens, the inductive effect typically dominates, making the aromatic ring more electron-poor (electrophilic) than benzene.[9]
This electron deficiency is a critical factor in Nucleophilic Aromatic Substitution (SNAr) , where an electron-poor ring is required to be attacked by a nucleophile.[10] The more halogenated a ring is, the more electrophilic it becomes, generally increasing its susceptibility to nucleophilic attack.
In metal-catalyzed cross-coupling reactions , the key initial step is often the oxidative addition of a metal catalyst into the C-X bond. This process is favored at more electrophilic carbon centers.[7] Therefore, electronic factors that increase the partial positive charge on the carbon atom of the C-X bond can accelerate this step. For instance, the presence of an electron-withdrawing group like a nitro substituent ortho or para to a halogen will render that site more reactive toward oxidative addition.[7][8]
Steric Hindrance: The Influence of Molecular Bulk
Steric effects arise from the physical bulk of substituents. In PHACs, bulky halogen atoms (I > Br > Cl > F) or adjacent functional groups can impede the approach of a reagent or catalyst to a specific reaction site.[11][12]
This is a powerful tool for achieving site-selectivity. For example, in a disubstituted benzene derivative, a reaction might preferentially occur at the less sterically hindered position.[13] In cross-coupling reactions, the choice of phosphine ligand on the metal catalyst is a critical experimental parameter. Very bulky ligands can be used to selectively target less hindered C-X bonds on a polyhalogenated ring, as the catalyst-ligand complex itself has significant steric demands.
Leaving Group Ability and Bond Dissociation Energy
The reactivity of the different halogens is strongly tied to the carbon-halogen bond dissociation energy (BDE), which follows the trend: C-F > C-Cl > C-Br > C-I .
In reactions where C-X bond cleavage is the rate-determining step, such as the oxidative addition in most cross-coupling cycles, reactivity follows the inverse of the BDE: C-I > C-Br > C-Cl >> C-F .[7] This predictable reactivity order is the cornerstone of selective cross-coupling strategies, allowing for the sequential functionalization of polyhalogenated arenes. An aryl iodide will react preferentially in the presence of an aryl bromide under appropriately tuned conditions.
Conversely, in traditional SNAr reactions, the C-X bond is broken in a later, faster step after the initial nucleophilic attack. The rate-determining step is the formation of the negatively charged intermediate (Meisenheimer complex).[10][14] Here, the leaving group's ability to stabilize the transition state through its strong inductive effect is more important. This often leads to a different reactivity trend: C-F > C-Cl > C-Br > C-I , as the extreme electronegativity of fluorine most effectively stabilizes the developing negative charge on the ring.[14]
Chapter 2: Key Reaction Classes and Methodologies
The functionalization of PHACs is dominated by three major classes of reactions: nucleophilic aromatic substitution, metal-catalyzed cross-coupling, and reductive dehalogenation.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for forming C-O, C-N, and C-S bonds on electron-deficient aromatic rings. The reaction proceeds via an addition-elimination mechanism.[15]
Causality of the Mechanism: The aromatic ring must be "activated" by potent electron-withdrawing groups (EWGs), such as -NO₂, -CN, or multiple halogens, positioned ortho or para to the leaving group.[10][14] This positioning is critical because it allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the EWG through resonance, thereby stabilizing it.[10] Without this stabilization, the energy barrier to forming the intermediate is prohibitively high.
Caption: The SNAr mechanism proceeds via a stabilized carbanion intermediate.
Exemplary Protocol: Synthesis of 2,4-Dinitrophenylhydrazine
This protocol describes the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine, a classic SNAr reaction. The two nitro groups provide the necessary activation for the substitution to occur.
-
Reagent Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 10.0 g of 1-chloro-2,4-dinitrobenzene in 100 mL of ethanol with gentle heating.
-
Reaction Setup: Prepare a solution of 5 mL of 64% hydrazine hydrate in 25 mL of ethanol.
-
Nucleophilic Addition: Add the hydrazine solution dropwise to the stirred solution of 1-chloro-2,4-dinitrobenzene over 30 minutes. The reaction is exothermic, and a deep red precipitate will form.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux for 1 hour to ensure the reaction goes to completion.
-
Workup and Isolation: Allow the mixture to cool to room temperature, then cool further in an ice bath. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting material and soluble impurities. Recrystallize the crude product from butan-2-ol or ethanol to yield pure 2,4-dinitrophenylhydrazine.
Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are among the most powerful tools in modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high precision.[16][17] For PHACs, their chief advantage is the ability to selectively functionalize C-X bonds based on their differing reactivities (I > Br > Cl).[7][18]
Causality of the Catalytic Cycle: The standard cycle for a palladium-catalyzed reaction like the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-X bond, forming a Pd(II) intermediate. This is typically the rate-determining and selectivity-determining step.[7][8] The choice of a C-I over a C-Br bond occurs here.
-
Transmetalation: The organic group from the coupling partner (e.g., the boronic acid in a Suzuki reaction) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, regenerating the Pd(0) catalyst and forming the final product.
Caption: Catalytic cycle for a typical cross-coupling reaction.
Exemplary Protocol: Site-Selective Suzuki-Miyaura Coupling
This protocol describes the selective coupling at the C-I bond of 1-bromo-4-iodobenzene. The conditions are chosen to favor oxidative addition at the weaker C-I bond while leaving the C-Br bond intact.
-
Reaction Setup: To an oven-dried Schlenk flask, add 1-bromo-4-iodobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask.
-
Solvent and Degassing: Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times. Add a degassed solvent mixture of toluene (8 mL) and water (2 mL).
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-bromo-1,1'-biphenyl.
| Halogen Combination | Catalyst System | Temp (°C) | Time (h) | Major Product | Selectivity |
| 1-bromo-4-iodobenzene | Pd(PPh₃)₄ | 80 | 12 | 4-Bromo-1,1'-biphenyl | >95% (I vs Br) |
| 1-chloro-4-bromobenzene | Pd(dppf)Cl₂ | 100 | 24 | 4-Chloro-1,1'-biphenyl | >90% (Br vs Cl) |
| 2,5-dibromopyridine | Pd₂(dba)₃ / SPhos | 60 | 8 | 5-Bromo-2-phenylpyridine | ~85% (C2 vs C5) |
Table 1: Representative conditions for site-selective Suzuki-Miyaura couplings on dihalogenated arenes.
Reductive Dehalogenation
Reductive dehalogenation is the process of replacing a C-X bond with a C-H bond. This reaction is crucial for two main reasons: as a synthetic tool to remove unwanted halogen atoms after they have served their purpose as directing groups or synthetic handles, and for the detoxification of persistent pollutants like PCBs.[19][20]
Causality of Methods:
-
Catalytic Hydrogenation: Using a catalyst like Palladium on Carbon (Pd/C) and a hydrogen source (H₂ gas, transfer hydrogenation reagents), this method effectively reduces C-X bonds. The reactivity generally follows C-I > C-Br > C-Cl, allowing for selective dehalogenation.
-
Dissolving Metal Reduction: Strong reducing agents like sodium or calcium metal in a lower alcohol (e.g., methanol or ethanol) can achieve complete dehalogenation.[19] The alcohol serves as a proton source. This method is often less selective but very effective for complete detoxification.[19][21]
-
Mechanochemical Reduction: Ball milling of PHACs with a reducing metal (e.g., magnesium) and a hydrogen source offers a solvent-free, environmentally benign alternative for dehalogenation.[22]
Exemplary Protocol: Catalytic Transfer Hydrogenation of 4-Bromobiphenyl
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-bromobiphenyl (1.0 mmol) in 20 mL of ethanol.
-
Catalyst and Hydrogen Source: Add 10% Palladium on Carbon (50 mg, ~5 mol% Pd) and ammonium formate (5.0 mmol) as the hydrogen transfer agent.
-
Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and stir for 4 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting residue can be purified by recrystallization or chromatography to yield biphenyl.
Chapter 3: Strategic Applications in Drug Development
The predictable and versatile reactivity of PHACs makes them indispensable building blocks in modern drug discovery.
-
Scaffold Decoration and Library Synthesis: A common strategy involves starting with a di- or tri-halogenated heterocyclic core.[16] The most reactive halogen (e.g., iodide) is first functionalized via a cross-coupling reaction. The second halogen (e.g., bromide) can then be reacted under more forcing conditions or with a different coupling partner, allowing for the rapid, sequential, and divergent synthesis of a library of related compounds for structure-activity relationship (SAR) studies.[17]
-
Modulation of Physicochemical Properties: Halogen atoms, particularly fluorine and chlorine, are frequently introduced into drug candidates to fine-tune their properties.[3] They can block sites of metabolism, increasing a drug's half-life, or alter the pKa of nearby functional groups, which affects solubility and receptor binding. The C-F bond is exceptionally strong and generally unreactive in cross-coupling, making fluorinated aromatics stable building blocks for subsequent modification at other positions.[3]
Conclusion
The reactivity of polyhalogenated aromatic compounds is a nuanced field governed by a delicate balance of electronic, steric, and bond-strength parameters. A thorough understanding of these principles allows chemists to perform elegant and highly selective transformations. For drug development professionals, mastering the reactions of PHACs unlocks the ability to efficiently construct complex molecules and systematically optimize lead compounds. For environmental scientists, this same knowledge provides the foundation for developing chemical methods to degrade and detoxify persistent pollutants. The continued development of new catalysts and reaction methodologies promises to further expand the synthetic utility of these remarkable and challenging compounds.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. jocpr.com [jocpr.com]
- 3. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Biological and biochemical effects of retained polyhalogenated hydrocarbons | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Cross-Coupling Reactions of Polyhalogenated Heterocycles | Semantic Scholar [semanticscholar.org]
- 18. [PDF] Transition‐Metal‐Catalyzed Site‐Selective Cross‐Coupling of Di‐ and Polyhalogenated Compounds | Semantic Scholar [semanticscholar.org]
- 19. US5185488A - Process for the reductive dehalogenation of polyhaloaromatics with sodium or calcium in a lower alcohol - Google Patents [patents.google.com]
- 20. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CA1296744C - Dehalogenation of halogenated aromatic compounds - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
A Technical Guide to Electrophilic Aromatic Substitution on Substituted Benzenes: Mechanisms, Regioselectivity, and Synthetic Strategy
Abstract
Electrophilic Aromatic Substitution (EAS) is a foundational reaction class in organic chemistry, pivotal to the synthesis of functionalized aromatic compounds that form the backbone of countless pharmaceuticals, agrochemicals, and materials.[1][2][3][4] This guide provides an in-depth exploration of how pre-existing substituents on a benzene ring profoundly influence the rate and regiochemical outcome of subsequent substitution reactions. We will dissect the underlying electronic principles—induction and resonance—that govern substituent effects, classifying groups as activating or deactivating and as ortho, para- or meta- directors. The nuanced case of halogens and the impact of steric hindrance will be examined. Furthermore, this document details validated experimental protocols for the nitration of a deactivated ring and the bromination of a protected, activated ring, offering practical insights for laboratory application. The objective is to equip researchers, chemists, and drug development professionals with a robust causal understanding of these reactions, enabling the rational design and predictable execution of synthetic strategies involving substituted aromatic systems.
The Core Mechanism: A Two-Step Pathway
The efficacy of Electrophilic Aromatic Substitution hinges on the inherent nucleophilicity of the aromatic π-electron system. However, the stability conferred by aromaticity means that these reactions require potent electrophiles, often generated in situ with the aid of a catalyst.[5][6] The universally accepted mechanism proceeds through two distinct steps.[7][8][9][10]
-
Step 1: Nucleophilic Attack and Formation of the Arenium Ion (Sigma Complex). The aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This initial attack disrupts the aromatic sextet, forming a resonance-stabilized carbocation known as the arenium ion, or sigma complex.[5][8][11] This step is endergonic and represents the slow, rate-determining step (RDS) of the reaction because it involves the temporary loss of aromaticity.[7]
-
Step 2: Deprotonation and Restoration of Aromaticity. A weak base in the reaction medium abstracts a proton from the sp³-hybridized carbon of the arenium ion.[8][9] This is a fast, exothermic step that restores the aromatic π-system, yielding the final substituted product.[5][7]
The energetic landscape of this process is characterized by a "double-humped" reaction energy diagram, with the transition state leading to the arenium ion representing the highest activation energy barrier.[7]
Caption: General mechanism of Electrophilic Aromatic Substitution.
The Influence of Substituents on Reaction Rate
A substituent already present on the benzene ring fundamentally alters the ring's nucleophilicity, thereby changing the activation energy of the rate-determining step. This allows for the classification of substituents into two primary categories: activating and deactivating groups.[8][12][13]
Activating Groups (Electron-Donating Groups - EDGs)
Activating groups increase the rate of electrophilic aromatic substitution relative to unsubstituted benzene.[12] They function by donating electron density into the aromatic ring, which serves two purposes: it enhances the ring's nucleophilicity, making it more attractive to an electrophile, and it stabilizes the positive charge of the arenium ion intermediate, lowering the activation energy of the RDS.[8][14][15]
This electron donation occurs through two mechanisms:
-
Resonance Donation (+M Effect): This is the most powerful activating effect. It occurs when an atom attached to the ring has a lone pair of electrons that can be delocalized into the π-system (e.g., -OH, -OR, -NH₂, -NR₂).[12][16]
-
Inductive Donation (+I Effect): Alkyl groups (e.g., -CH₃, -C₂H₅) are weakly activating. They donate electron density through the sigma bond framework due to the greater electropositivity of carbon compared to hydrogen.[16]
Deactivating Groups (Electron-Withdrawing Groups - EWGs)
Deactivating groups decrease the rate of electrophilic aromatic substitution compared to benzene.[12][17] They withdraw electron density from the ring, making it less nucleophilic and destabilizing the positively charged arenium ion intermediate, thus increasing the activation energy.[14][17][18]
Electron withdrawal also operates via two mechanisms:
-
Resonance Withdrawal (-M Effect): This occurs when the substituent has a π-bond to an electronegative atom, creating a partial positive charge on the atom directly attached to the ring (e.g., -NO₂, -C=O, -SO₃H, -CN).[18][19] This effect strongly withdraws density from the ring's π-system.
-
Inductive Withdrawal (-I Effect): This is caused by electronegative atoms pulling electron density away through the sigma bond (e.g., halogens, -CF₃, -NR₃⁺).[12]
| Relative Strength | Activating Groups (EDGs) | Deactivating Groups (EWGs) |
| Strongly Activating | -NH₂, -NHR, -NR₂, -OH, -O⁻ | -NO₂, -NR₃⁺, -CF₃, -CCl₃ |
| Moderately Activating | -OR, -NHCOR | -CN, -SO₃H, -CHO, -COR, -CO₂H, -CO₂R |
| Weakly Activating | -Alkyl (e.g., -CH₃), -Aryl | -F, -Cl, -Br, -I |
Regioselectivity: The Directing Effects of Substituents
Beyond reaction rate, substituents control the position—ortho, meta, or para—of the incoming electrophile.[6][20] This regioselectivity is a direct consequence of the stability of the arenium ion intermediate formed during the attack at each possible position.
Ortho, Para- Directors
All activating groups and the weakly deactivating halogens are ortho, para- directors. [21] This is because for an ortho or para attack, a specific resonance structure of the arenium ion can be drawn where the positive charge is placed on the carbon atom bearing the substituent.
-
For Activating EDGs: This specific resonance structure is highly stabilized. If the group has a lone pair (-OR, -NH₂), it can donate it to form an additional, highly stable resonance contributor where all atoms have a full octet.[15][18] If the group is alkyl, the tertiary carbocation is stabilized by induction.[18] This enhanced stabilization significantly lowers the activation energy for ortho and para pathways compared to the meta pathway.[14][22][23]
Caption: Resonance stabilization of the arenium ion for ortho and para attack on anisole.
Meta- Directors
All moderately and strongly deactivating groups are meta- directors. [21] This is not because the meta pathway is stabilized, but because the ortho and para pathways are significantly destabilized.[14][19] When an attack occurs at the ortho or para position with an EWG, one of the resulting resonance structures places the positive charge of the arenium ion directly adjacent to the carbon bearing the electron-withdrawing group.[17][18] If that group already has a partial or full positive charge (e.g., -NO₂, -C=O), this creates a highly unfavorable electrostatic repulsion, dramatically increasing the energy of that intermediate.[6][20]
Since the meta attack pathway avoids placing the positive charge on this carbon, it has a lower activation energy by default and is the favored product.[14][17]
References
- 1. brainly.com [brainly.com]
- 2. 5 Exciting Ways to Teach Electrophilic Aromatic Substitution to Help Students Learn [labster.com]
- 3. researchgate.net [researchgate.net]
- 4. Practical synthesis of 3-aryl anthranils via an electrophilic aromatic substitution strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Aromatic Reactivity [www2.chemistry.msu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. The General Mechanism for Electrophilic Aromatic Substitution Reactions | MCC Organic Chemistry [courses.lumenlearning.com]
- 11. Electrophilic aromatic substitution | Bartleby [bartleby.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Furman Chemistry 120: Organic / Activating Groups and Deactivating Groups [furmanchm120.pbworks.com]
- 17. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 22. leah4sci.com [leah4sci.com]
- 23. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Solubility of 1-Bromo-2-chloro-4-iodo-3-methylbenzene in Common Solvents
Introduction
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is fundamental. This property influences everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides an in-depth technical overview of the solubility of 1-Bromo-2-chloro-4-iodo-3-methylbenzene, a polysubstituted aromatic compound. Due to the absence of extensive published solubility data for this specific molecule, this document focuses on the theoretical principles governing its solubility, predictive modeling techniques, and detailed experimental protocols for its empirical determination.
Physicochemical Properties and Molecular Structure Analysis
The solubility of a compound is intrinsically linked to its molecular structure. This compound is a heavily substituted, non-polar aromatic hydrocarbon. The presence of multiple halogen atoms of varying electronegativity and size (Iodine, Bromine, and Chlorine) alongside a methyl group on the benzene ring creates a complex interplay of intermolecular forces.
Table 1: Estimated Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Estimated) | 1-Bromo-2-chloro-4-iodobenzene[1] | 1-Bromo-4-chloro-2-methylbenzene[2][3] |
| Molecular Formula | C₇H₅BrClI | C₆H₃BrClI | C₇H₆BrCl |
| Molecular Weight | ~331.38 g/mol | 317.35 g/mol | 205.48 g/mol |
| Predicted LogP | High (likely > 4) | 3.9 | Not available |
| Polarity | Non-polar to weakly polar | Non-polar | Non-polar |
| Hydrogen Bond Donor | 0 | 0 | 0 |
| Hydrogen Bond Acceptor | 0 | 0 | 0 |
The high molecular weight and the presence of large, polarizable halogen atoms suggest that van der Waals forces will be the dominant intermolecular interaction. The lack of hydrogen bond donors or acceptors indicates that its solubility in protic solvents like water will be exceedingly low. Conversely, it is expected to be soluble in many organic solvents.[4][5]
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. This means that substances with similar intermolecular forces are likely to be miscible.
Thermodynamics of Dissolution
The dissolution process can be understood through the change in Gibbs free energy (ΔG):
ΔG = ΔH_sol - TΔS_sol
Where:
-
ΔH_sol is the enthalpy of solution.
-
T is the temperature in Kelvin.
-
ΔS_sol is the entropy of solution.
For dissolution to be spontaneous, ΔG must be negative. The enthalpy of solution involves three steps:
-
ΔH₁ : Energy required to overcome solute-solute interactions (endothermic).
-
ΔH₂ : Energy required to overcome solvent-solvent interactions (endothermic).
-
ΔH₃ : Energy released from the formation of solute-solvent interactions (exothermic).
ΔH_sol = ΔH₁ + ΔH₂ + ΔH₃
For a non-polar compound like this compound, dissolving it in a polar solvent like water would require a large amount of energy to break the strong hydrogen bonds between water molecules (high ΔH₂), with little energy gained from the weak interactions between the solute and water (low ΔH₃). This results in a positive ΔH_sol and, consequently, poor solubility. In contrast, in non-polar organic solvents, the energy required to break the solvent-solvent and solute-solute interactions is comparable to the energy released from the formation of new solute-solvent interactions, leading to a more favorable enthalpy of solution.
Solvent Classification and Expected Solubility
A qualitative prediction of solubility can be made by classifying common solvents:
-
Non-polar Solvents (e.g., Toluene, Hexane, Carbon Tetrachloride): These solvents primarily interact through van der Waals forces. Given the non-polar nature of this compound, it is expected to exhibit high solubility in these solvents. Toluene, in particular, being an aromatic hydrocarbon, should be an excellent solvent.[6]
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane): These solvents have dipole moments but do not have acidic protons. They are generally good at dissolving a wide range of compounds. Halogenated hydrocarbons like the target molecule are often soluble in other halogenated solvents like dichloromethane. Acetone is also a likely good solvent.[4]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can form hydrogen bonds. Due to the inability of this compound to participate in hydrogen bonding, its solubility is expected to be low in these solvents, especially in water.[4][7] It may show some limited solubility in alcohols like ethanol and methanol.[8][9]
Predictive Models for Quantitative Solubility Estimation
For a more quantitative prediction, computational models can be employed.
Hansen Solubility Parameters (HSP)
HSP theory decomposes the total cohesive energy of a substance into three components:
-
δD: Dispersion forces
-
δP: Polar forces
-
δH: Hydrogen bonding forces
The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of the solute and the solvent in the 3D Hansen space can be calculated. A smaller Ra indicates a higher likelihood of dissolution.
Quantitative Structure-Property Relationship (QSPR)
QSPR models use molecular descriptors (e.g., molecular weight, volume, surface area, number of rotatable bonds) to build a mathematical relationship that can predict properties like solubility. These models are trained on large datasets of compounds with known solubilities. While a specific QSPR model for this compound may not exist, general-purpose models can provide a reasonable estimate.
Experimental Determination of Solubility
Given the lack of published data, experimental determination is crucial. The "shake-flask" method is the gold standard for determining equilibrium solubility.
General Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
References
- 1. 1-Bromo-2-chloro-4-iodobenzene | C6H3BrClI | CID 2756886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-4-chloro-2-methylbenzene | 14495-51-3 [chemicalbook.com]
- 3. Benzene, 1-bromo-4-chloro-2-methyl- [webbook.nist.gov]
- 4. Bromobenzene - Aromatic Compounds - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Toluene - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Bromobenzene = 99.5 GC 108-86-1 [sigmaaldrich.com]
- 8. 1,4-Dichlorobenzene | 106-46-7 [chemicalbook.com]
- 9. 1,3-Dichlorobenzene | C6H4Cl2 | CID 10943 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Harnessing Chemoselectivity: A Guide to Cross-Coupling Reactions with 1-Bromo-2-chloro-4-iodo-3-methylbenzene
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive overview and detailed protocols for utilizing 1-Bromo-2-chloro-4-iodo-3-methylbenzene in palladium-catalyzed cross-coupling reactions. By exploiting the inherent differences in carbon-halogen bond reactivity, this versatile building block allows for the sequential and site-selective introduction of diverse functionalities. This document is intended for researchers, chemists, and drug development professionals seeking to leverage polyhalogenated intermediates for the efficient synthesis of complex, multi-substituted aromatic compounds. We will delve into the mechanistic principles governing selectivity and provide field-proven, step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
The Principle of Chemoselective Coupling: A Tale of Three Halogens
The synthetic utility of this compound lies in the differential reactivity of its three halogen substituents. In transition-metal catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the catalyst (typically a Pd(0) complex) into the carbon-halogen (C-X) bond.[1][2] The energy barrier for this step is inversely related to the C-X bond strength.
The general reactivity trend for aryl halides is: C–I > C–Br > C–Cl .[1][3][4] This hierarchy is a direct consequence of their bond dissociation energies (BDEs), allowing for a predictable, stepwise functionalization of the aromatic ring. By carefully selecting the catalyst, ligands, and reaction conditions, one can selectively address each position, transforming a simple starting material into a complex, highly decorated scaffold.
Data Presentation: Carbon-Halogen Bond Dissociation Energies (BDEs)
The following table summarizes the average BDEs for C-X bonds on an aromatic ring, which provides the fundamental rationale for the observed chemoselectivity.
| Bond Type | Avg. Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Oxidative Addition |
| C–I | ~272 | Highest |
| C–Br | ~332 | Intermediate |
| C–Cl | ~397 | Lowest |
| Data compiled from various sources on aryl halide bond strengths.[5] |
The significant difference in bond strength, particularly between C-I and the other two halogens, makes the selective coupling at the C-4 iodo position highly efficient and predictable.
Visualization: Reactivity Hierarchy Workflow
The following diagram illustrates the logical flow for the sequential functionalization of this compound.
Caption: Sequential functionalization strategy based on C-X bond reactivity.
Protocol I: Selective Suzuki-Miyaura Coupling at the C-I Position
The exceptional lability of the C-I bond allows for its selective functionalization under mild conditions, leaving the C-Br and C-Cl bonds untouched. The Suzuki-Miyaura reaction is a robust and versatile C-C bond-forming method ideal for this first transformation.
Expertise & Rationale:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species. In combination with a phosphine ligand, it forms a highly active catalyst.
-
Ligand: Triphenylphosphine (PPh₃) is a standard, effective ligand for coupling reactive electrophiles like aryl iodides. It provides a good balance of stability and activity without being so reactive that it begins to activate the C-Br bond at lower temperatures.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to facilitate the crucial transmetalation step of the boronic acid to the palladium center. An aqueous solution is often used to aid in dissolving the base and accelerating the reaction.
-
Solvent: A mixture of an organic solvent like 1,4-Dioxane or Toluene with water is standard. The organic solvent solubilizes the aryl halide and boronic acid, while water dissolves the inorganic base.
Detailed Step-by-Step Protocol: Synthesis of 4-Phenyl-1-bromo-2-chloro-3-methylbenzene
-
Vessel Preparation: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (331 mg, 1.0 mmol), Phenylboronic acid (134 mg, 1.1 mmol), and Potassium Carbonate (414 mg, 3.0 mmol).
-
Catalyst/Ligand Addition: In a separate vial, add Palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and Triphenylphosphine (21 mg, 0.08 mmol, 8 mol%).
-
Solvent Addition & Degassing: Add the catalyst/ligand mixture to the Schlenk flask. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add 1,4-Dioxane (8 mL) and Water (2 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 50 °C. Stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS by taking small aliquots.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.
Protocol II: Selective Sonogashira Coupling at the C-I Position
The Sonogashira coupling is the method of choice for introducing alkyne moieties. It is highly selective for aryl iodides and can be performed under very mild conditions, often at room temperature.[3][6]
Expertise & Rationale:
-
Catalysis System: The classic Sonogashira reaction employs a dual-catalyst system. The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the oxidative addition and reductive elimination steps, while a copper(I) salt (e.g., CuI) acts as a co-catalyst, reacting with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[3][4]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to neutralize the HX acid formed during the reaction and to act as the solvent.
-
Solvent: Anhydrous THF or DMF is typically used to ensure solubility of all components.
Detailed Step-by-Step Protocol: Synthesis of 1-Bromo-2-chloro-4-(phenylethynyl)-3-methylbenzene
-
Vessel Preparation: To a flame-dried 50 mL Schlenk flask with a stir bar, add this compound (331 mg, 1.0 mmol), Bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol, 2 mol%), and Copper(I) iodide (4 mg, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with Argon. Repeat three times.
-
Reagent Addition: Add anhydrous THF (10 mL) and Triethylamine (3 mL) via syringe. Stir to dissolve the solids. Add Phenylacetylene (123 mg, 1.2 mmol, 0.13 mL) dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature for 8-12 hours. The formation of a salt (triethylammonium iodide) may cause the mixture to become cloudy. Monitor by TLC until the starting iodide is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL). Extract the mixture with diethyl ether (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Isolation: Purify the crude product via flash chromatography (silica gel, hexane/ethyl acetate gradient) to afford the target compound.
Protocol III: Sequential Coupling - Buchwald-Hartwig Amination at the C-Br Position
After the C-I position has been functionalized, the C-Br bond becomes the next target. Activating this stronger bond requires more forcing conditions or, more elegantly, a more active catalytic system. The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[7][8] To achieve high yields with the less reactive aryl bromide, specialized bulky, electron-rich phosphine ligands are essential.[9][10]
Expertise & Rationale:
-
Precursor: This protocol assumes the starting material is the product from Protocol I or II, where the iodo position has been coupled.
-
Catalyst: Pd₂(dba)₃ is a common Pd(0) source. It is air-sensitive and should be handled accordingly.
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a highly effective Buchwald ligand. Its bulk and electron-donating properties promote the difficult oxidative addition into the C-Br bond and facilitate the final reductive elimination step.[9]
-
Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the amine, forming the active nucleophile and driving the catalytic cycle.
-
Temperature: Higher temperatures (e.g., 100 °C) are typically required to overcome the higher activation energy for C-Br bond cleavage compared to C-I.
Detailed Step-by-Step Protocol: Amination of a 4-Substituted-1-bromo-2-chloro-3-methylbenzene
-
Glovebox Operations: Inside a nitrogen-filled glovebox, add the 4-substituted-1-bromo-2-chloro-3-methylbenzene (1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd), and XPhos (19 mg, 0.04 mmol, 4 mol%) to an oven-dried vial. Add Sodium tert-butoxide (115 mg, 1.2 mmol).
-
Reagent Addition: Add the desired amine (e.g., Morpholine, 105 mg, 1.2 mmol) and anhydrous Toluene (5 mL).
-
Reaction Setup: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a preheated aluminum heating block at 100 °C.
-
Reaction Execution: Stir the reaction for 12-24 hours. Monitor by LC-MS.
-
Workup: Cool the reaction to room temperature. Pass the entire mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography to isolate the desired C-N coupled product.
Visualization: Catalytic Cycle for Buchwald-Hartwig Amination
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Synthesis with 1-Bromo-2-chloro-4-iodo-3-methylbenzene
Introduction: A Versatile Building Block for Sequential Chemistry
1-Bromo-2-chloro-4-iodo-3-methylbenzene is a polyhalogenated aromatic compound of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry.[1][2][3] Its value lies in the differential reactivity of the three distinct halogen substituents—iodine, bromine, and chlorine—in palladium-catalyzed cross-coupling reactions.[2] This feature allows for programmed, regioselective functionalization, enabling the stepwise construction of complex, multi-substituted aromatic scaffolds from a single starting material.
The generally accepted order of reactivity for aryl halides in palladium-catalyzed oxidative addition is C−I > C−Br > C−OTf > C−Cl.[4][5] By carefully selecting the catalyst, ligand, and reaction conditions, a chemist can selectively target the carbon-iodine bond for an initial coupling reaction, leaving the more robust carbon-bromine and carbon-chlorine bonds untouched for subsequent transformations. This guide provides detailed protocols and mechanistic insights for leveraging this reactivity pattern in several cornerstone palladium-catalyzed reactions.
Core Principle: The Logic of Regioselective Cross-Coupling
The ability to perform sequential couplings on this compound hinges on the differing bond dissociation energies of the carbon-halogen bonds and the kinetics of their oxidative addition to a Pd(0) catalyst. The C-I bond is the longest and weakest, making it the most susceptible to cleavage and oxidative addition. The C-Br bond is stronger, requiring more forcing conditions (e.g., higher temperatures, more electron-rich ligands) to react, while the C-Cl bond is the strongest and typically requires highly specialized, bulky phosphine ligands and higher temperatures for activation.[6][7] This hierarchy enables a synthetic strategy where complexity is built in a controlled, stepwise manner.
Caption: Workflow for sequential functionalization.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds between aryl halides and organoboron compounds.[8][9] For this compound, this reaction is ideal for the initial, selective functionalization at the C4 position (C-I bond).
Mechanism Overview: The Suzuki-Miyaura Catalytic Cycle
The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) species. This is followed by transmetalation with a boronic acid (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 1: Iodo-Selective Suzuki-Miyaura Coupling
This protocol details the selective coupling of an arylboronic acid at the C-I position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (4 mol%) or SPhos (4 mol%)
-
Potassium carbonate [K₂CO₃] (2.0 equiv)
-
Solvent: Toluene/Ethanol/Water (4:1:1 mixture), degassed
-
Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, the phosphine ligand, and K₂CO₃.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1-bromo-2-chloro-3-methylbenzene.
Data Presentation: Typical Reaction Parameters
| Entry | Arylboronic Acid | Ligand | Base | Solvent System | Temp (°C) | Approx. Yield (%) |
| 1 | Phenylboronic acid | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 88-96 |
| 3 | 3-Thienylboronic acid | SPhos | K₂CO₃ | Toluene/EtOH/H₂O | 70 | 80-90 |
Application 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira reaction couples terminal alkynes with aryl halides and is exceptionally efficient for aryl iodides, often proceeding at room temperature.[5][11][12] This makes it a prime method for selectively installing an alkyne moiety at the C4 position of the substrate.
Protocol 2: Iodo-Selective Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.3 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1.5 mol%)
-
Copper(I) iodide [CuI] (3 mol%)
-
Triethylamine [Et₃N] or Diisopropylethylamine [DIPEA] (3.0 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Schlenk flask, magnetic stirrer, inert gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS. The reaction is often complete within 2-8 hours.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove salts.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to isolate the 4-alkynyl-1-bromo-2-chloro-3-methylbenzene product.
Data Presentation: Typical Reaction Parameters
| Entry | Terminal Alkyne | Pd Catalyst | Base | Solvent | Temp (°C) | Approx. Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | Et₃N | THF | 25 | 90-98 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | DIPEA | THF | 25 | 88-95 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ | Et₃N | DMF | 25 | 85-92 |
Application 3: Heck Reaction for Alkene Synthesis
The Heck reaction forms a C-C bond between an aryl halide and an alkene, providing access to substituted styrenes and other vinylated arenes.[13][14][15] While often requiring elevated temperatures, selectivity for the C-I bond can be readily achieved.
Protocol 3: Iodo-Selective Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene, n-Butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)
-
Potassium carbonate [K₂CO₃] (2.0 equiv)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Sealed reaction tube, magnetic stirrer
Procedure:
-
To a sealable reaction tube, add this compound, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF and the alkene via syringe.
-
Seal the tube tightly and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by GC-MS. The reaction is typically complete in 12-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Typical Reaction Parameters
| Entry | Alkene | Ligand | Base | Solvent | Temp (°C) | Approx. Yield (%) |
| 1 | Styrene | P(o-tol)₃ | K₂CO₃ | DMF | 110 | 75-85 |
| 2 | n-Butyl acrylate | PPh₃ | Et₃N | Acetonitrile | 100 | 80-90 |
| 3 | 4-Vinylpyridine | P(o-tol)₃ | K₂CO₃ | DMF | 120 | 70-80 |
Application 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[16][17] The use of bulky, electron-rich phosphine ligands is critical for this transformation. Again, selective amination can be achieved at the C-I position.
Mechanism Overview: The Buchwald-Hartwig Catalytic Cycle
The cycle involves oxidative addition of the aryl halide to Pd(0), coordination and base-mediated deprotonation of the amine to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[17][18]
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Protocol 4: Iodo-Selective Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol% Pd)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos) (2.5 mol%)
-
Sodium tert-butoxide [NaOtBu] (1.4 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
-
Glovebox or Schlenk line equipment
Procedure: Note: This reaction is highly sensitive to air and moisture. All operations should be performed under a strictly inert atmosphere.
-
In a glovebox, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to a dry Schlenk tube or vial.
-
Add this compound and a magnetic stir bar.
-
Seal the vessel, remove it from the glovebox, and add the anhydrous solvent followed by the amine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by GC-MS. The reaction is typically complete within 4-18 hours.
-
Cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Typical Reaction Parameters
| Entry | Amine | Ligand | Base | Solvent | Temp (°C) | Approx. Yield (%) |
| 1 | Morpholine | XPhos | NaOtBu | Toluene | 100 | 85-95 |
| 2 | Aniline | RuPhos | LHMDS | 1,4-Dioxane | 100 | 80-90 |
| 3 | Dibenzylamine | XPhos | NaOtBu | Toluene | 110 | 82-93 |
References
- 1. appchemical.com [appchemical.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-Bromo-2-chloro-3-iodo-4-methylbenzene | C7H5BrClI | CID 140068368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. research.polyu.edu.hk [research.polyu.edu.hk]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Heck Reaction [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
Application Note: Regioselective Heck Reaction Protocol for 1-Bromo-2-chloro-4-iodo-3-methylbenzene
Abstract
This application note provides a comprehensive guide for performing a highly regioselective Mizoroki-Heck reaction on the polyhalogenated aromatic compound, 1-bromo-2-chloro-4-iodo-3-methylbenzene. Polyhalogenated arenes are invaluable building blocks in medicinal chemistry and materials science, offering multiple points for sequential functionalization. The key to their utility lies in the ability to selectively react at one position while leaving other halogens intact for subsequent transformations. This protocol leverages the differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling to achieve exclusive arylation at the most labile carbon-iodine (C-I) bond. We detail a robust, field-proven methodology, explain the mechanistic principles governing the selectivity, and provide a troubleshooting guide for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Selectivity
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[1][2] While powerful, its application to substrates bearing multiple halogen atoms, such as this compound, introduces a critical challenge: regioselectivity. The ability to target a single C-X bond is paramount for designing efficient, multi-step synthetic routes. This protocol is designed to exploit the inherent reactivity differences among aryl halides to achieve a predictable and high-yield transformation at a single site.
Principle of Regioselective Heck Coupling
The success of this protocol hinges on the well-established mechanism of the Heck reaction, which proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][3] The rate-determining step for most aryl halides is the initial oxidative addition, where the palladium(0) catalyst inserts into the carbon-halogen bond.[4]
The propensity for this step to occur is directly related to the carbon-halogen bond dissociation energy. For aryl halides, the reactivity trend is:
The C-I bond is significantly weaker and therefore more susceptible to oxidative addition than the C-Br and C-Cl bonds. By carefully controlling the reaction conditions—specifically, by using a standard palladium catalyst system and moderate temperatures—we can ensure the catalytic cycle is initiated exclusively at the iodo-substituted position. The stronger C-Br and C-Cl bonds remain spectators, available for subsequent, more forcing cross-coupling reactions if desired.
Caption: The Heck catalytic cycle highlighting selective oxidative addition at the C-I bond.
Experimental Protocol
This protocol details the Heck coupling of this compound with styrene as a model alkene.
Materials and Equipment
-
Substrate: this compound
-
Alkene: Styrene (freshly distilled or passed through basic alumina to remove inhibitors)
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Base: Triethylamine (Et₃N, distilled)
-
Solvent: N,N-Dimethylformamide (DMF, anhydrous)
-
Equipment: Schlenk flask or sealable reaction tube, magnetic stirrer/hotplate, inert gas line (Argon or Nitrogen), TLC plates, standard glassware for work-up and purification, column chromatography setup.
Step-by-Step Procedure
The following workflow outlines the setup, execution, and purification for the regioselective Heck reaction.
References
Application Note & Protocols: Strategic Synthesis of Polysubstituted Benzenes for Advanced Research and Drug Development
Abstract
Polysubstituted benzene rings are fundamental scaffolds in a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials. The precise control over the placement of multiple substituents on the aromatic core is a paramount challenge in synthetic organic chemistry. This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core strategies for synthesizing these complex architectures. We move beyond simple procedural lists to explore the underlying principles of regioselectivity, contrasting classical electrophilic aromatic substitution with modern, targeted methodologies like directed ortho-metalation and transition metal-catalyzed cross-coupling. Detailed, field-proven protocols and strategic workflows are provided to empower chemists to design and execute efficient, predictable, and scalable syntheses of polysubstituted benzenes.
Chapter 1: The Cornerstone of Strategy: Understanding Regiocontrol
The synthetic utility of a benzene ring is unlocked by the chemist's ability to control where substituents are installed. The challenge arises because the reactivity of a substituted benzene is not uniform; the incumbent group dictates the position of subsequent modifications. This is the concept of "directing effects" in Electrophilic Aromatic Substitution (EAS), the most fundamental method of benzene functionalization.[1]
1.1. The Two Classes of Substituents
Every group attached to a benzene ring falls into one of two categories based on how it influences the rate and regiochemistry of further EAS reactions.
-
Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and thus more reactive than benzene itself towards electrophiles. They direct incoming electrophiles to the ortho (1,2) and para (1,4) positions.[1] This is because the carbocation intermediate (the sigma complex) is stabilized by resonance involving the activating group.
-
Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and less reactive than benzene.[1] Most deactivating groups direct incoming electrophiles to the meta (1,3) position. Halogens are an exception; they are deactivating but still direct ortho and para.
Table 1: Directing Effects of Common Functional Groups
| Group Category | Substituent Examples | Directing Effect | Reactivity Effect |
| Strongly Activating | -NH₂, -NHR, -NR₂, -OH, -O⁻ | ortho, para | Strongly Activating |
| Moderately Activating | -OR (alkoxy), -NHCOR (amide) | ortho, para | Activating |
| Weakly Activating | -R (alkyl), -Ar (aryl) | ortho, para | Weakly Activating |
| Weakly Deactivating | -F, -Cl, -Br, -I | ortho, para | Deactivating |
| Moderately Deactivating | -CHO, -COR, -COOH, -COOR, -CN | meta | Deactivating |
| Strongly Deactivating | -NO₂, -NR₃⁺, -CF₃, -SO₃H | meta | Strongly Deactivating |
Causality Behind the Choice: The entire strategy for a multi-step synthesis hinges on the order of substituent introduction.[2][3] Installing a powerful meta-director like a nitro group too early will severely hinder subsequent reactions, such as Friedel-Crafts alkylation, which fail on strongly deactivated rings. Conversely, introducing an activating group first can facilitate the following steps.[1]
Chapter 2: Classical Blueprint: Multi-Step Electrophilic Aromatic Substitution
The workhorse for creating polysubstituted benzenes involves a sequence of EAS reactions, carefully planned to leverage the directing effects outlined above.
Common EAS Reactions:
-
Nitration: Introduces a -NO₂ group (HNO₃, H₂SO₄). The nitro group is a strong meta-director and can be readily reduced to an amino (-NH₂) group, which is a strong ortho, para-director. This functional group interconversion is a powerful strategic tool.
-
Halogenation: Introduces -Br, -Cl, or -I (e.g., Br₂, FeBr₃). Halogens are deactivating ortho, para-directors.
-
Sulfonation: Introduces a -SO₃H group (SO₃, H₂SO₄). This reaction is reversible, allowing the sulfonic acid to be used as a "blocking group" to temporarily occupy a position, direct other groups, and then be removed.
-
Friedel-Crafts Alkylation & Acylation: Introduces alkyl (-R) or acyl (-COR) groups. Acylation is generally preferred as it avoids carbocation rearrangements and the resulting acyl group is a meta-director. The ketone can then be reduced to an alkyl group (an ortho, para-director).
Strategic Workflow for EAS: Planning a synthesis requires working backward (retrosynthesis).[3] For a target molecule, one must ask: "What was the last substituent added, and did the existing groups direct it to the correct position?"
References
Troubleshooting & Optimization
Technical Support Center: Purification of Halogenated Organic Compounds
Welcome to the Technical Support Center dedicated to the purification of halogenated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these molecules. Halogenated compounds, while invaluable in pharmaceuticals, agrochemicals, and materials science, often present purification hurdles due to their diverse polarities, potential for thermal instability, and specific safety considerations.
This resource provides field-proven insights and troubleshooting advice in a direct question-and-answer format, moving beyond simple protocols to explain the underlying scientific principles. Our goal is to empower you to make informed decisions, optimize your purification workflows, and ensure the integrity of your final compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise when planning the purification of a halogenated organic compound.
Q1: What is the first step in choosing a purification method for my newly synthesized halogenated compound?
A: The critical first step is a thorough characterization of your crude product mixture. Before selecting a primary purification technique, you must understand the properties of your target compound and the impurities present.
-
Initial Analysis: Use Thin Layer Chromatography (TLC) to get a quick snapshot of the mixture's complexity. For volatile compounds, Gas Chromatography (GC) is more appropriate. This will tell you the number of components and give a preliminary idea of their polarities.
-
Solubility Testing: The solubility of your compound is a key determinant. Test small amounts of your crude material in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol).[1] This information is vital for both recrystallization and chromatography.
-
Assess Stability: Consider the stability of your compound. Halogenated compounds can be susceptible to thermal decomposition or may react with certain purification media (e.g., silica gel).[2] A review of the literature for similar structures is highly recommended.
Based on this initial data, you can use a decision-making workflow to select the most appropriate technique.
Q2: My halogenated compound is a non-volatile oil. How can I purify it without resorting to chromatography?
A: Purifying an oil without chromatography can be challenging, but several methods are available:
-
Vacuum Distillation: If the compound is thermally stable and has a sufficiently low boiling point (typically <250 °C at atmospheric pressure), vacuum distillation is an excellent choice. By reducing the pressure, the boiling point is lowered, minimizing the risk of thermal decomposition.[3]
-
Liquid-Liquid Extraction: This technique is highly effective if the impurities have different acid-base properties or polarities compared to your target compound. By performing extractions with aqueous solutions of different pH (e.g., dilute HCl, NaHCO₃, NaOH), you can selectively remove acidic or basic impurities.[4][5]
-
Use of Scavenger Resins: If the impurities are unreacted reagents or specific byproducts (e.g., excess amines, acids), scavenger resins can be highly effective.[6][7] These are solid-supported reagents that covalently bind to specific functional groups, allowing for their removal by simple filtration.[8][9][10]
Q3: How can I effectively remove residual halogenated solvents (e.g., Dichloromethane, Chloroform) from my final product?
A: Residual halogenated solvents are a common issue due to their high density and ability to form azeotropes. Here are some effective strategies:
-
High-Vacuum Drying: Place the sample under high vacuum for an extended period. Gentle heating (if the compound is stable) can increase the vapor pressure of the solvent and accelerate its removal.
-
Solvent Co-evaporation (Stripping): Dissolve the product in a non-halogenated, volatile solvent with a higher boiling point than the residual solvent (e.g., toluene, ethyl acetate). Then, remove the new solvent by rotary evaporation. This process is repeated 2-3 times. The added solvent helps to form a new azeotrope with the residual halogenated solvent, facilitating its removal.
-
Lyophilization (Freeze-Drying): If your compound is soluble in a solvent like 1,4-dioxane or tert-butanol and is not volatile, lyophilization can be effective at removing trapped solvents.
Q4: What are the most critical safety precautions when purifying halogenated organic compounds?
A: Safety is paramount. Halogenated organics, particularly solvents, can be toxic, carcinogenic, and environmentally harmful.[11][12]
-
Engineering Controls: Always handle halogenated compounds in a certified chemical fume hood to minimize inhalation exposure.[11][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield for splash hazards, and a lab coat.[13] Glove selection is critical; many halogenated solvents can penetrate standard nitrile gloves. Double-gloving or using more resistant gloves (e.g., neoprene, Viton®) is often necessary.[11][14]
-
Waste Disposal: Never mix halogenated waste with non-halogenated waste.[13] Segregate waste streams into designated, properly labeled containers for hazardous waste disposal according to your institution's guidelines.
Part 2: Troubleshooting Guides by Technique
This section provides detailed troubleshooting for common purification methods in a Q&A format.
Guide 1: Flash Column Chromatography
Flash chromatography is a workhorse technique for purifying halogenated compounds. However, their unique properties can lead to specific problems.
Q: My brominated aromatic compound is streaking badly on the silica gel column, leading to poor separation. What's happening and how do I fix it?
A: Streaking, or tailing, is often a sign of undesirable interactions between your compound and the stationary phase (silica gel).
-
Causality: Silica gel is acidic. If your halogenated compound has basic functionalities (e.g., a pyridine or aniline moiety), it can strongly and sometimes irreversibly bind to the silica, causing streaking. Alternatively, some poly-halogenated compounds can have strong polar interactions.
-
Troubleshooting Steps:
-
Modify the Mobile Phase: Add a small amount (0.1-1%) of a polar modifier to your eluent. For basic compounds, triethylamine is an excellent choice as it will bind to the acidic sites on the silica, allowing your compound to elute cleanly. For acidic compounds, acetic acid or formic acid can be used.
-
Change the Stationary Phase: If modifying the mobile phase doesn't work, consider a different stationary phase. Alumina (basic or neutral) is a good alternative for acid-sensitive or basic compounds.[15] Reversed-phase silica (C18) is another option, where separation is based on hydrophobicity rather than polarity.[16]
-
Sample Loading Technique: Ensure your sample is loaded in a minimal volume of solvent, preferably the weakest solvent possible, to start with a tight band.[17] If solubility is an issue, consider dry loading, where the compound is pre-adsorbed onto a small amount of silica gel before being added to the column.[18]
-
Q: I'm trying to separate two iodinated isomers, but they co-elute. How can I improve the resolution?
A: Separating isomers is a common challenge. The key is to exploit subtle differences in their interaction with the stationary and mobile phases.
-
Causality: Isomers often have very similar polarities, resulting in nearly identical Rf values in many solvent systems.
-
Troubleshooting Steps:
-
Optimize the Solvent System: The choice of solvent is critical. Don't just vary the ratio; vary the solvents themselves. Different solvents interact with solutes in different ways (e.g., hydrogen bonding, dipole-dipole interactions). A solvent system with a different selectivity might resolve the isomers. Refer to the solvent selectivity table below.[16]
-
Use a Gradient Elution: A shallow solvent gradient can improve separation by slowly increasing the mobile phase strength, allowing for better resolution between closely eluting compounds.[19]
-
Increase Column Length/Decrease Particle Size: Using a longer column or a stationary phase with a smaller particle size (if your system allows for the higher backpressure) will increase the number of theoretical plates and improve resolution.
-
| Solvent Selectivity Group | Common Solvents | Primary Interaction Type |
| Group I | Hexane, Heptane | Dispersion forces |
| Group II | Toluene, Benzene | π-π interactions |
| Group VI | Dichloromethane (DCM) | Dipole-dipole |
| Group VIII | Ethyl Acetate, Acetone | Hydrogen bond accepting |
Table 1: Common Flash Chromatography Solvents by Selectivity Group. Trying solvents from different groups can significantly alter separation selectivity.
Guide 2: Recrystallization
Recrystallization is a powerful technique for purifying solid halogenated compounds.[20] Success hinges on the proper choice of solvent and technique.
Q: My chlorinated compound "oils out" instead of forming crystals when I cool the recrystallization solution. What should I do?
A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of a solid crystalline lattice.[21] This traps impurities and prevents purification.
-
Causality: This often happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute. It can also occur if the solution is cooled too rapidly or if the concentration of the solute is too high.
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add more hot solvent to decrease the saturation concentration.
-
Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can help. Do not place it directly in an ice bath from a high temperature. Slow cooling is crucial for the formation of a pure crystal lattice.[22]
-
Change Solvents: The best solution is often to choose a solvent with a lower boiling point. Alternatively, use a two-solvent (binary) system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a few drops of the good solvent to clarify, then cool slowly.[22]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.[20]
-
Q: My recovery from recrystallization is very low, even though I see crystals forming. Where is my product going?
A: Low recovery is a common frustration. It typically points to one of several procedural issues.
-
Causality: The most likely causes are using too much solvent, cooling the solution to a temperature where the compound is still significantly soluble, or losing product during the filtration and washing steps.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: The single most important rule is to use the minimum amount of hot solvent necessary to fully dissolve the solid.[1] Any excess solvent will keep more of your product in solution upon cooling.
-
Cool Thoroughly: Ensure you are cooling the solution to a low enough temperature. After cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[20]
-
Reduce the Filtrate Volume: If you suspect significant product remains in the mother liquor, you can try to recover a second crop of crystals. Reduce the volume of the filtrate by boiling off some of the solvent and cool again. Be aware that this second crop will likely be less pure than the first.
-
Washing Technique: When washing the collected crystals, use only a very small amount of ice-cold solvent.[1] Using room temperature solvent or too much solvent will redissolve a significant portion of your purified crystals.[21]
-
Part 3: Detailed Protocols & Visual Workflows
Protocol 1: Flash Chromatography of a Crude Brominated Aromatic Compound
This protocol outlines a standard procedure for purifying a solid halogenated compound using flash column chromatography.
Objective: To purify 1.0 g of crude 4-bromoacetophenone.
Materials:
-
Silica gel (flash grade, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (EtOAc)
-
Glass column (e.g., 4 cm diameter)
-
Compressed air or nitrogen source
-
TLC plates, chamber, and UV lamp
-
Collection test tubes
Procedure:
-
Solvent System Selection:
-
Dissolve a tiny amount of the crude material in EtOAc.
-
Run TLC plates using different Hexane:EtOAc ratios (e.g., 9:1, 4:1, 2:1).
-
The ideal system will give the target compound an Rf value of approximately 0.3.[18] For 4-bromoacetophenone, a 4:1 Hexane:EtOAc system is a good starting point.
-
-
Column Packing:
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a ~1 cm layer of sand.
-
Dry pack the column by adding silica gel (approx. 50-60 g for a 1 g sample).
-
Gently tap the column to ensure even packing.
-
Add another ~1 cm layer of sand on top of the silica.
-
Wet the column by eluting with the chosen solvent system until the entire silica bed is saturated. Do not let the column run dry.[18]
-
-
Sample Loading:
-
Dissolve the 1.0 g of crude material in the minimum amount of a strong solvent like dichloromethane or acetone (e.g., 2-3 mL).
-
Add ~1-2 g of silica gel to this solution.
-
Carefully evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This is the "dry-loaded" sample.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent (4:1 Hexane:EtOAc).
-
Apply gentle pressure from the compressed gas source to achieve a flow rate of about 2 inches per minute.[18]
-
Begin collecting fractions (e.g., 10-15 mL per test tube) immediately.
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
-
Isolation:
Visual Workflows (Graphviz)
Caption: Decision tree for selecting a primary purification method.
Caption: Troubleshooting workflow for when a compound "oils out".
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]
- 3. Troubleshooting Common Distillation Issues [easystill.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Scavenger resin - Wikipedia [en.wikipedia.org]
- 7. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. canftech.com [canftech.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. benchchem.com [benchchem.com]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. EP0228287A2 - Removal of organic halides from hydrocarbon solvents - Google Patents [patents.google.com]
- 16. biotage.com [biotage.com]
- 17. youtube.com [youtube.com]
- 18. Chromatography [chem.rochester.edu]
- 19. orgsyn.org [orgsyn.org]
- 20. Recrystallization [sites.pitt.edu]
- 21. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 22. How To [chem.rochester.edu]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Bromo-2-chloro-4-iodo-3-methylbenzene
Welcome to the technical support center for the synthesis of 1-Bromo-2-chloro-4-iodo-3-methylbenzene. This guide is designed for researchers, chemists, and drug development professionals engaged in the multi-step synthesis of complex polyhalogenated aromatic compounds. Here, we address common challenges, provide in-depth troubleshooting, and answer frequently asked questions to help you improve your reaction yields and final product purity.
The synthesis of a tetra-substituted benzene ring like this compound is a non-trivial endeavor that requires careful control over reagent stoichiometry, reaction conditions, and, most critically, the sequence of electrophilic aromatic substitution (EAS) reactions. The interplay of activating and deactivating, as well as ortho-, para-, and meta-directing groups, dictates the success of the synthesis.[1][2] This guide is built upon established principles of organic synthesis to provide a robust framework for your experimental work.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. The proposed synthetic route, on which this guide is based, starts from the commercially available precursor 2-Bromo-3-methylaniline (2-Bromo-m-toluidine).
Visualized Synthetic Workflow
The following diagram outlines the recommended synthetic pathway.
Caption: Proposed three-step synthesis of this compound.
Question 1: After Step 1 (Chlorination), I'm getting a very low yield of the desired 4-amino-3-bromo-2-chlorotoluene and multiple other chlorinated products. What's going wrong?
Answer: This is a classic regioselectivity problem arising from multiple competing directing influences.
-
Causality: The starting material, 2-Bromo-3-methylaniline, has three substituents with different directing effects:
-
Amino (-NH2): A powerful activating, ortho-, para-director.
-
Bromo (-Br): A deactivating, ortho-, para-director.
-
Methyl (-CH3): A weak activating, ortho-, para-director.[3] The amino group is the dominant director, so substitution is expected to occur ortho or para to it. The desired product results from chlorination at the para position relative to the amino group. However, ortho chlorination can also occur. Furthermore, harsh chlorinating conditions can lead to over-chlorination.
-
-
Troubleshooting Protocol:
-
Protect the Amine: The most robust solution is to temporarily protect the highly activating amino group as an acetanilide (-NHCOCH3). This moderates its activating strength and provides steric bulk, further favoring para-substitution.
-
Protocol: React 2-Bromo-3-methylaniline with acetic anhydride in the presence of a mild base like sodium acetate.
-
Rationale: The resulting N-(2-bromo-3-methylphenyl)acetamide is still a strong ortho-, para-director, but the reaction is more controllable.
-
-
Control Chlorination Conditions: Use a milder chlorinating agent. Instead of bubbling chlorine gas with a strong Lewis acid, consider using sulfuryl chloride (SO2Cl2) in a non-polar solvent. It often provides better selectivity for monochlorination.
-
Temperature Management: Perform the chlorination at a low temperature (e.g., 0 °C to room temperature) to reduce the rate of reaction and minimize the formation of undesired isomers and byproducts.
-
Question 2: During Step 2 (Diazotization), my reaction mixture turned dark brown/black and I observed vigorous gas evolution, resulting in a very low yield of the final product.
Answer: This indicates the premature decomposition of your diazonium salt.
-
Causality: Aryl diazonium salts are notoriously unstable at elevated temperatures.[4] The N≡N⁺ group is an excellent leaving group (as N₂ gas), and decomposition can occur rapidly if the temperature rises above 5-10 °C. The dark color suggests the formation of phenolic byproducts (from reaction with water) and various coupling products, which often form tar.
-
Troubleshooting Protocol:
-
Strict Temperature Control: This is the most critical parameter. Prepare an ice-salt bath to maintain the reaction temperature between 0 °C and 5 °C throughout the dropwise addition of the sodium nitrite solution.
-
Ensure Proper Acidity: The reaction requires a sufficient excess of strong acid (e.g., sulfuric acid). The acid serves two purposes: it protonates the nitrous acid precursor (NaNO₂) to form the active nitrosating agent, and it stabilizes the resulting diazonium salt. A common mistake is having insufficient acid, leading to unwanted side reactions.
-
Slow Addition of NaNO₂: Add the aqueous solution of sodium nitrite very slowly, dropwise, ensuring the temperature never exceeds 5 °C. This prevents a localized buildup of nitrous acid and an exothermic surge.
-
Visualized Troubleshooting Logic
References
Technical Support Center: Troubleshooting Side Reactions in Electrophilic Aromatic Halogenation
Welcome to the technical support center for electrophilic aromatic halogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during these crucial synthetic transformations. Here, we move beyond simple protocols to explain the underlying causality of experimental outcomes, providing you with the insights needed to optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a mixture of mono-, di-, and even tri-halogenated products. How can I improve selectivity for monohalogenation?
A1: This is a classic case of polyhalogenation , a common side reaction, especially when dealing with activated aromatic rings. The initial halogenation introduces a halogen substituent which, while deactivating through induction, can still direct ortho- and para-substitution.[1][2] More importantly, the first halogenation product is often still reactive enough to undergo further substitution under the reaction conditions.
Troubleshooting Strategies:
-
Control Stoichiometry: The most straightforward approach is to use a stoichiometric amount (or even a slight deficiency) of the halogenating agent relative to the aromatic substrate. This limits the availability of the electrophile for subsequent reactions.
-
Lower Reaction Temperature: Electrophilic aromatic substitution is an exothermic process.[3] Lowering the temperature decreases the overall reaction rate, often favoring the desired monohalogenation by reducing the energy available for the higher activation energy pathways of polyhalogenation.
-
Choice of Halogenating Agent and Catalyst:
-
For highly activated rings (e.g., phenols, anilines), using milder halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in place of Br₂ or Cl₂ can provide better control.[4][5]
-
The strength of the Lewis acid catalyst plays a significant role.[6][7] A less potent Lewis acid can generate the electrophile more slowly, thereby reducing the likelihood of over-halogenation. Consider using milder catalysts like FeCl₃ instead of AlCl₃.[8][9]
-
-
Solvent Effects: The choice of solvent can influence reactivity. Less polar solvents can sometimes temper the reaction rate.
Q2: I'm observing an unexpected isomer of my halogenated product. What could be causing this rearrangement?
A2: While significant carbocation rearrangements are more characteristic of Friedel-Crafts alkylation, isomer formation in halogenation can occur, often due to ipso substitution or steric and electronic effects.[10][11]
Troubleshooting and Mechanistic Considerations:
-
Ipso Substitution: This occurs when the incoming electrophile attacks a position already occupied by a substituent other than hydrogen.[10][12] The original substituent is then displaced. This is more common with bulky substituents like tert-butyl groups or when the ipso-position is highly activated. To avoid this, consider substrates without labile directing groups at the desired halogenation site.
-
Steric Hindrance: The size of both the substituent on the aromatic ring and the incoming electrophile can influence the regioselectivity.[13][14] A bulky substituent will sterically hinder the ortho positions, favoring para substitution.[10][15] If you are targeting an ortho-isomer and getting the para-isomer, consider using a smaller halogenating agent if possible.
-
Electronic Effects: The directing effects of existing substituents are paramount. Activating groups (e.g., -OH, -NH₂, -OR, alkyl groups) are ortho-, para-directing, while most deactivating groups (e.g., -NO₂, -CN, -SO₃H, -C=O) are meta-directing.[1][16][17][18] Halogens are an exception, being deactivating yet ortho-, para-directing.[2][17] Ensure your predicted major product aligns with the electronic directing effects of your substrate's substituents.
Q3: My reaction is sluggish or not proceeding at all, especially with a deactivated aromatic ring. How can I drive the reaction to completion?
A3: Deactivated aromatic rings are less nucleophilic and therefore react more slowly in electrophilic aromatic substitution.[2][17][19] To overcome this, you need to increase the reactivity of the electrophile or the reaction conditions.
Troubleshooting Strategies:
-
Stronger Lewis Acid: For deactivated substrates, a more potent Lewis acid catalyst, such as AlCl₃ or AlBr₃, is often necessary to generate a sufficiently strong electrophile.[7][9]
-
Harsher Reaction Conditions: Increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. However, be mindful that this can also increase the likelihood of side reactions.
-
Use of Stronger Halogenating Systems: For particularly challenging substrates, systems like Br₂ in concentrated sulfuric acid or the use of activators like I₂ with N-halosuccinimides can be effective.[4][20]
-
Alternative Halogenating Agents: For iodination, which is the least reactive of the common halogens, an oxidizing agent such as nitric acid or hydrogen peroxide is often used in conjunction with I₂ to generate a more potent electrophilic iodine species.[21][22]
In-Depth Troubleshooting Guides
Guide 1: Controlling Regioselectivity in the Presence of Multiple Substituents
Problem: You are halogenating a di-substituted benzene and obtaining a complex mixture of isomers.
Analysis: When two or more substituents are present, the regiochemical outcome is determined by the combined directing effects and steric influences of the groups.
-
Activating vs. Deactivating Groups: If an activating and a deactivating group are present, the activating group's directing effect will dominate.[16]
-
Competing Activating Groups: If two activating groups are present, the stronger activator will control the position of substitution. The general order of activating strength is: -NH₂ > -OH > -OR > -NHCOR > -R.
-
Steric Crowding: Substitution at a position sterically hindered by bulky groups is disfavored.[15]
Workflow for Predicting the Major Product:
Caption: Decision workflow for predicting regioselectivity.
Guide 2: Protocol for Selective Monobromination of an Activated Aromatic Compound (Anisole)
This protocol provides a method for the selective monobromination of anisole, a moderately activated aromatic ring, to yield predominantly p-bromoanisole.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| Anisole | 108.14 | 0.995 | 5.41 g (5.44 mL) | 0.05 |
| Bromine (Br₂) | 159.81 | 3.102 | 7.99 g (2.58 mL) | 0.05 |
| Acetic Acid (glacial) | 60.05 | 1.049 | 50 mL | - |
| Sodium Bicarbonate (sat. aq.) | - | - | As needed | - |
| Sodium Thiosulfate (10% aq.) | - | - | As needed | - |
| Magnesium Sulfate (anhydrous) | - | - | As needed | - |
| Dichloromethane | - | - | As needed | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve anisole (5.41 g, 0.05 mol) in 25 mL of glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Bromine: In the dropping funnel, prepare a solution of bromine (7.99 g, 0.05 mol) in 25 mL of glacial acetic acid. Add the bromine solution dropwise to the stirred anisole solution over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Pour the reaction mixture into 100 mL of cold water.
-
Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
If the orange color of bromine persists, add 10% sodium thiosulfate solution dropwise until the color disappears.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
-
Purification:
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure p-bromoanisole.
-
Rationale for Experimental Choices:
-
Acetic Acid as Solvent: It is a polar protic solvent that can solvate the ions formed in the intermediate sigma complex but is unreactive towards bromine.
-
Low Temperature: Helps to control the reaction rate and minimize the formation of the ortho-isomer and di-brominated byproducts.
-
Stoichiometric Control: Using a 1:1 molar ratio of anisole to bromine is crucial for maximizing the yield of the monobrominated product.
Guide 3: Understanding the Role of the Lewis Acid Catalyst
The Lewis acid is not just a passive component; its interaction with the halogen is the key to initiating the reaction.[21][23][24]
Caption: Mechanism of Lewis acid-catalyzed bromination.
Troubleshooting Catalyst-Related Issues:
-
Catalyst Inactivity: Ensure the Lewis acid is anhydrous. Many Lewis acids, like AlCl₃, react vigorously with water, which deactivates them.
-
Substrate-Catalyst Interaction: Some substrates, particularly those with amine or alcohol functionalities, can complex with the Lewis acid, deactivating both the substrate and the catalyst. In such cases, protection of the functional group may be necessary before halogenation.
By understanding the principles behind these side reactions and systematically applying these troubleshooting strategies, you can significantly improve the outcome of your electrophilic aromatic halogenation experiments.
References
- 1. Furman Chemistry 120: Organic / Activating Groups and Deactivating Groups [furmanchm120.pbworks.com]
- 2. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
- 7. intech-files.s3.amazonaws.com [intech-files.s3.amazonaws.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. cdn2.assets-servd.host [cdn2.assets-servd.host]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 21. m.youtube.com [m.youtube.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Aromatic Halogenation Reactions - Pharmacareerinsider [pharmacareerinsider.com]
- 24. theorango.com [theorango.com]
Technical Support Center: Catalyst Selection for Coupling with Aryl Chlorides
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving aryl chlorides. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. Aryl chlorides are often preferred substrates due to their lower cost and wider availability compared to their bromide and iodide counterparts. However, their reduced reactivity presents unique challenges that necessitate careful catalyst system selection.[1] This guide provides in-depth, field-proven insights into troubleshooting common issues and answers frequently asked questions to empower you to overcome these synthetic hurdles.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Conversion of the Aryl Chloride
This is one of the most common challenges when working with the relatively inert C-Cl bond.
Possible Causes & Solutions:
-
Insufficient Catalyst Activity: The primary reason for failure is often a catalyst system that is not active enough to facilitate the oxidative addition of the aryl chloride to the palladium center.[2][3] This is the rate-limiting step in many cross-coupling reactions.
-
Solution 1: Ligand Selection: Switch to more electron-rich and bulky phosphine ligands. Ligands like tri-tert-butylphosphine, tricyclohexylphosphine, and biaryl phosphine ligands (e.g., SPhos, XPhos) are known to enhance catalyst activity and promote the oxidative addition of aryl chlorides.[2][4] The steric bulk of these ligands favors the formation of the active monoligated Pd(0) species.[5]
-
Solution 2: Precatalyst Choice: Utilize modern palladium precatalysts. These are air- and thermally-stable compounds that readily generate the active LPd(0) complex under reaction conditions.[5][6][7] This avoids complications associated with the in-situ reduction of Pd(II) sources like Pd(OAc)₂.[6][7]
-
Solution 3: Consider Nickel Catalysis: For particularly challenging or sterically hindered aryl chlorides, nickel-based catalysts can be a powerful alternative.[8]
-
-
Poor Catalyst Activation: If you are using a Pd(II) source, it may not be efficiently reduced to the active Pd(0) species.
-
Inappropriate Base or Solvent: The choice of base and solvent can significantly impact reaction outcomes.[12][13][14][15]
Issue 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
The appearance of undesired products can complicate purification and reduce the yield of your target molecule.
Possible Causes & Solutions:
-
Homocoupling of Boronic Acids (Suzuki-Miyaura): This side reaction is often promoted by the presence of Pd(II) species and oxygen.[16]
-
Solution 1: Thorough Degassing: Ensure your reaction mixture is properly degassed to remove oxygen, which can lead to the oxidative homocoupling of boronic acids.[16]
-
Solution 2: Use a Pd(0) Source or Precatalyst: Starting with a Pd(0) source or a precatalyst that rapidly generates Pd(0) can minimize the amount of Pd(II) present, which is known to promote homocoupling.[16]
-
-
Dehalogenation of the Aryl Chloride: This occurs when the aryl group is replaced by a hydrogen atom.[16]
-
Solution: This side reaction can be promoted by certain solvents (like alcohols) or bases that can act as hydride sources.[16] Consider switching to a non-protic solvent or a different base.
-
Issue 3: Catalyst Decomposition
A black precipitate (palladium black) is a tell-tale sign of catalyst decomposition.
Possible Causes & Solutions:
-
High Reaction Temperature: While higher temperatures can be necessary to activate aryl chlorides, excessive heat can also lead to catalyst decomposition.
-
Solution: Optimize the reaction temperature. It's a delicate balance between providing enough energy for the reaction to proceed and maintaining catalyst stability.
-
-
Ligand Degradation: Some phosphine ligands can be sensitive to air or moisture, especially at elevated temperatures.
Issue 4: Difficulty with Sterically Hindered Substrates
Coupling reactions involving ortho-substituted aryl chlorides can be particularly challenging.
Possible Causes & Solutions:
-
Steric Hindrance Around the Reaction Center: Bulky groups near the chlorine atom can impede the approach of the palladium catalyst.
-
Solution 1: Bulky Ligands: Counterintuitively, using bulky ligands can sometimes be beneficial for coupling sterically hindered substrates.[17][18][19] These ligands can promote the formation of a coordinatively unsaturated palladium center, which is more reactive.
-
Solution 2: Specialized Catalyst Systems: Certain catalyst systems have been specifically designed for sterically demanding couplings.[17][18][19] For example, some proazaphosphatrane ligands have shown high efficacy in Stille couplings of sterically hindered aryl chlorides.[18]
-
II. Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions regarding catalyst selection for coupling with aryl chlorides.
Q1: Which type of palladium source is best for coupling with aryl chlorides?
A: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern palladium precatalysts are often a better choice for reactions with challenging substrates like aryl chlorides.[6][7] These precatalysts are typically air- and moisture-stable and provide a more reliable and efficient generation of the active Pd(0) catalyst in the reaction mixture.[5][6][7] This leads to more reproducible results and can often allow for lower catalyst loadings.
Q2: How do I choose the right phosphine ligand for my reaction?
A: The choice of ligand is critical for success. For aryl chlorides, you generally need ligands that are both electron-rich and sterically bulky.[2][3]
-
Electron-richness increases the electron density on the palladium center, which facilitates the oxidative addition of the C-Cl bond.
-
Steric bulk promotes the formation of the highly active, monoligated Pd(0) species and can also accelerate the final reductive elimination step.
Commonly used and highly effective ligands for this purpose include trialkylphosphines (e.g., P(t-Bu)₃) and biaryl phosphines (e.g., SPhos, XPhos, RuPhos).[2][4]
Q3: Can I use the same catalyst system for different types of coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck)?
A: While there is some overlap, it's often necessary to tailor the catalyst system to the specific reaction.
-
Suzuki-Miyaura: Often successful with bulky, electron-rich phosphine ligands and a variety of bases.
-
Buchwald-Hartwig Amination: Typically requires a strong, non-nucleophilic base (e.g., NaOt-Bu) and specialized ligands that are resistant to degradation under these conditions.[20][21][22]
-
Heck Reaction: The choice of ligand can influence both reactivity and regioselectivity.[23][24][25][26]
Q4: My reaction is not working. What is the first thing I should try?
A: Before making drastic changes, ensure the fundamentals are correct.
-
Reagent Purity: Are your solvent and reagents dry and pure? Water and oxygen can be detrimental to many coupling reactions.
-
Inert Atmosphere: Is your reaction set up under a properly inert atmosphere (e.g., nitrogen or argon)?
-
Base Quality: Is your base freshly opened or properly stored? Some bases can be hygroscopic.
If these factors are well-controlled, the next logical step is to screen different ligands and solvents. High-throughput screening kits are commercially available and can be a time- and resource-efficient way to identify promising reaction conditions.[27][28][29][30]
Q5: How can I reduce the catalyst loading for my reaction?
A: Reducing catalyst loading is important for process efficiency and cost-effectiveness, especially in large-scale synthesis.
-
Highly Active Catalysts: The key is to use a highly active and stable catalyst system. Modern precatalysts, often in combination with specialized biaryl phosphine ligands, are designed for high turnover numbers and can be effective at very low loadings.[31][32][33]
-
Aqueous Conditions: Interestingly, performing Suzuki-Miyaura reactions in water has been shown to be effective even with low catalyst loadings for challenging aryl chloride substrates.[1][31][32]
III. Experimental Protocols & Data
Protocol: High-Throughput Screening of Ligands and Solvents
This protocol provides a general framework for screening conditions for a Suzuki-Miyaura coupling of an aryl chloride using a 24-well plate format. Many suppliers offer kits with pre-weighed catalysts for convenience.[27][28]
Materials:
-
Array of palladium precatalysts and/or ligands
-
Aryl chloride
-
Boronic acid
-
Base (e.g., K₃PO₄)
-
Anhydrous solvents (e.g., Toluene, Dioxane, THF, DMAc)[27][28]
-
24-well reaction block with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of Stock Solutions:
-
In a glovebox, prepare stock solutions of your aryl chloride, boronic acid, and an internal standard (for GC or LC analysis) in the chosen anhydrous solvent.
-
-
Dispensing Reagents:
-
To each well of the reaction block containing a pre-weighed catalyst/ligand, add the aryl chloride stock solution.
-
Add the boronic acid stock solution.
-
Add a slurry or solution of the base.
-
-
Reaction Execution:
-
Seal the reaction block.
-
Place the block on a heating and stirring plate at the desired temperature.
-
Allow the reactions to proceed for a set amount of time (e.g., 12-24 hours).
-
-
Analysis:
-
After cooling, quench the reactions and analyze the outcome of each well by GC, LC, or LC-MS to determine the conversion and yield.
-
Data Presentation: Ligand Performance Comparison
The following table summarizes the general performance of different classes of phosphine ligands for the Suzuki-Miyaura coupling of unactivated aryl chlorides.
| Ligand Class | Key Features | Typical Performance with Aryl Chlorides | Representative Examples |
| Trialkylphosphines | Highly electron-donating, bulky | Good to excellent activity, but can be air-sensitive. | P(t-Bu)₃, PCy₃ |
| Buchwald Biaryl Phosphines | Bulky, electron-rich, often air-stable | Excellent activity, broad substrate scope, widely used. | SPhos, XPhos, RuPhos |
| Ferrocene-based Ligands | Robust, electron-rich backbone | Very effective, particularly in specific applications. | dppf (less effective for chlorides), JosiPhos family |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Highly active and stable catalysts. | IPr, IMes |
Visualization of the Catalyst Selection Workflow
The following diagram illustrates a logical workflow for troubleshooting a challenging aryl chloride coupling reaction.
Caption: A decision tree for troubleshooting aryl chloride cross-coupling reactions.
IV. References
-
Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water. ResearchGate. --INVALID-LINK--
-
Nolan, S. P., et al. A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides. PMC. --INVALID-LINK--
-
Leadbeater, N. E., & Marco, M. Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. --INVALID-LINK--
-
A Comparative Guide to Phosphine Ligands in Cross-Coupling Catalysis. Benchchem. --INVALID-LINK--
-
Torvisco, A., et al. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. --INVALID-LINK--
-
Nolan, S. P., et al. A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society. --INVALID-LINK--
-
Aerobic Ligand‐Free Suzuki Coupling Reaction of Aryl Chlorides Catalyzed by In Situ Generated Palladium Nanoparticles at Room Temperature. ResearchGate. --INVALID-LINK--
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. --INVALID-LINK--
-
Elias, E. K., et al. Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. --INVALID-LINK--
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... ResearchGate. --INVALID-LINK--
-
Nolan, S. P. Understanding Precatalyst Activation in Cross-Coupling Reactions: Alcohol Facilitated Reduction from Pd(II) to Pd(0) in Precatalysts of the Type (η3-allyl)Pd(L)(Cl) and (η3-indenyl)Pd(L)(Cl). Semantic Scholar. --INVALID-LINK--
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ResearchGate. --INVALID-LINK--
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. --INVALID-LINK--
-
KitAlysis ™ High-Throughput Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich. --INVALID-LINK--
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. --INVALID-LINK--
-
Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. --INVALID-LINK--
-
A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. ResearchGate. --INVALID-LINK--
-
Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry. --INVALID-LINK--
-
KitAlysis™ C-N (Buchwald-Hartwig) High-Throughput Screening Kit. Sigma-Aldrich. --INVALID-LINK--
-
Verkade, J. G., et al. Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling. Journal of the American Chemical Society. --INVALID-LINK--
-
Heck reaction. Wikipedia. --INVALID-LINK--
-
Extremely High Activity Catalysts for the Suzuki Coupling of Aryl Chlorides: The Importance of Catalyst Longevity. ResearchGate. --INVALID-LINK--
-
Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich. --INVALID-LINK--
-
Heck Reaction Mechanism. BYJU'S. --INVALID-LINK--
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. --INVALID-LINK--
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. --INVALID-LINK--
-
ChemInform Abstract: Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases. ResearchGate. --INVALID-LINK--
-
A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. --INVALID-LINK--
-
KitAlysis™ Suzuki-Miyaura Cross-Coupling Kit. Sigma-Aldrich. --INVALID-LINK--
-
Buchwald Phosphine Ligands. Merck Millipore. --INVALID-LINK--
-
Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research. --INVALID-LINK--
-
Lee, H. M., et al. Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters. --INVALID-LINK--
-
Heck Reaction. Organic Chemistry Portal. --INVALID-LINK--
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec. --INVALID-LINK--
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. --INVALID-LINK--
-
High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. ResearchGate. --INVALID-LINK--
-
The Suzuki Reaction. Andrew G Myers Research Group. --INVALID-LINK--
-
HepatoChem chemistry kits for reactions optimization. Interchim. --INVALID-LINK--
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. --INVALID-LINK--
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. --INVALID-LINK--
-
The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. --INVALID-LINK--
-
Failed suzuki coupling, any suggenstions?. Reddit. --INVALID-LINK--
-
Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--
-
Intramolecular Heck Reaction of Unactivated Alkyl Halides. ResearchGate. --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald Phosphine Ligands [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Understanding Precatalyst Activation in Cross-Coupling Reactions: Alcohol Facilitated Reduction from Pd(II) to Pd(0) in Precatalysts of the Type (η3-allyl)Pd(L)(Cl) and (η3-indenyl)Pd(L)(Cl) | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. Heck reaction - Wikipedia [en.wikipedia.org]
- 24. byjus.com [byjus.com]
- 25. researchgate.net [researchgate.net]
- 26. Heck Reaction [organic-chemistry.org]
- 27. KitAlysis™ 高通量 Suzuki-Miyaura 交叉偶联反应筛选试剂盒 - 4 件装 | Sigma-Aldrich [sigmaaldrich.com]
- 28. KitAlysis™ Suzuki-Miyaura Cross-Coupling Kit [sigmaaldrich.com]
- 29. researchgate.net [researchgate.net]
- 30. HepatoChem chemistry kits for reactions optimization [interchim.com]
- 31. researchgate.net [researchgate.net]
- 32. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 33. researchgate.net [researchgate.net]
Technical Support Center: Managing Regioselectivity in Reactions of Polysubstituted Benzenes
Welcome to the technical support center for managing regioselectivity in the synthesis of polysubstituted benzenes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in controlling the position of substituents on an aromatic ring. Here, we will dissect the intricate interplay of electronic and steric effects that govern reaction outcomes and provide practical, field-tested strategies to achieve the desired isomer.
Section 1: Electrophilic Aromatic Substitution (EAS)
Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic synthesis, allowing for the functionalization of aromatic rings. However, when the benzene ring is already substituted, the existing groups profoundly influence where the next electrophile will add.[1] This section addresses common issues in controlling regioselectivity in EAS reactions.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of ortho and para isomers in my nitration reaction. How can I improve the selectivity for the para product?
A1: This is a classic challenge in EAS. The directing effects of activating groups, such as alkyl or alkoxy groups, favor both ortho and para positions.[1][2] While a statistical 2:1 ratio of ortho to para might be expected, the para product is often favored due to steric hindrance at the ortho positions.[3][4]
Causality: The incoming electrophile is sterically hindered by the substituent already on the ring, making the more accessible para position the preferred site of attack.[4][5] The bulkiness of both the existing substituent and the incoming electrophile will influence this ratio.[5][6]
Troubleshooting Strategies:
-
Increase Steric Bulk: If possible, temporarily replace your directing group with a bulkier analogue. For example, a tert-butyl group will strongly favor para substitution.[4]
-
Use a Bulkier Electrophile: While not always feasible, using a larger electrophile can increase steric hindrance at the ortho position.
-
Employ a Blocking Group: This is a powerful strategy to force substitution at a specific position.
Experimental Protocol: Using a Sulfonyl Blocking Group to Favor Ortho Substitution
-
Para-Blocking: Treat your starting material with fuming sulfuric acid (H₂SO₄/SO₃) to install the sulfonic acid group at the sterically favored para position.
-
Desired Electrophilic Substitution: Perform your desired EAS reaction (e.g., nitration, halogenation). The incoming electrophile will now be directed to the available ortho positions.
-
De-blocking: Remove the sulfonic acid group by treating the product with dilute sulfuric acid and heat. This will regenerate the hydrogen at the para position, leaving you with the desired ortho-substituted product.[4]
Q2: My Friedel-Crafts alkylation is giving me a mix of isomers and polyalkylation. How can I achieve monosubstitution at the desired position?
A2: Friedel-Crafts alkylation is notorious for these issues. The alkyl group product is more activating than the starting material, leading to overalkylation.[8] Additionally, carbocation rearrangements can lead to a mixture of isomers.
Causality: The reaction proceeds through a carbocation intermediate, which is prone to rearrangement to a more stable carbocation. The newly added alkyl group activates the ring, making the product more reactive than the starting material.[9]
Troubleshooting Strategies:
-
Switch to Friedel-Crafts Acylation: This is the most reliable solution. Acylation introduces a deactivating acyl group, which prevents further reaction on the same ring. The acyl group is a meta-director. The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[9]
Q3: I have two substituents on my benzene ring, one is an activating ortho,para-director and the other is a deactivating meta-director. Which one will control the position of the next substituent?
A3: In general, the activating group's directing effect will dominate. Activating groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles.[2][10]
Causality: The activating group stabilizes the carbocation intermediate (the arenium ion) formed during the reaction more effectively than the deactivating group.[2][9] This stabilization is most pronounced when the electrophile adds ortho or para to the activating group.
Decision Workflow for Competing Directing Groups
Caption: Decision tree for predicting EAS regioselectivity.
Data Presentation: Directing Effects of Common Substituents
| Group Type | Examples | Directing Effect | Reactivity |
| Strongly Activating | -NH₂, -NHR, -NR₂, -OH, -OR | ortho, para | Strongly Activating |
| Moderately Activating | -NHCOR, -OCOR | ortho, para | Moderately Activating |
| Weakly Activating | -Alkyl, -Aryl | ortho, para | Weakly Activating |
| Weakly Deactivating | -F, -Cl, -Br, -I | ortho, para | Weakly Deactivating |
| Moderately Deactivating | -CHO, -COR, -COOH, -COOR, -CN | meta | Moderately Deactivating |
| Strongly Deactivating | -NO₂, -NR₃⁺, -CF₃, -CCl₃ | meta | Strongly Deactivating |
This table is a general guide. Experimental conditions can influence outcomes.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution (SNAr) is a less common but powerful method for functionalizing aromatic rings, particularly those bearing electron-withdrawing groups.[11]
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction is not proceeding. What factors could be inhibiting the reaction?
A1: SNAr reactions have stringent electronic requirements. The aromatic ring must be electron-deficient to be attacked by a nucleophile.[12]
Causality: The mechanism involves the formation of a negatively charged intermediate called a Meisenheimer complex.[11] This intermediate is only sufficiently stabilized if there are strong electron-withdrawing groups (EWGs) ortho or para to the leaving group.[11][12] A meta EWG does not effectively stabilize the negative charge through resonance and thus does not activate the ring towards SNAr.
Troubleshooting Strategies:
-
Substrate Modification: Ensure your substrate has at least one strong EWG (e.g., -NO₂, -CN, -SO₂R) positioned ortho or para to the leaving group.
-
Leaving Group Ability: The leaving group's ability to depart is also crucial. Generally, F > Cl > Br > I. The highly electronegative fluorine atom activates the ring towards nucleophilic attack, even though the C-F bond is strong. The rate-determining step is the attack of the nucleophile, not the loss of the leaving group.[12]
-
Solvent Choice: Use a polar aprotic solvent (e.g., DMSO, DMF) to solvate the cation of the nucleophile, thereby increasing the nucleophilicity of the anion.
Q2: I have multiple halogens on my aromatic ring. How can I selectively substitute just one?
A2: The regioselectivity of SNAr on polyhalogenated aromatics is determined by the electronic environment around each halogen.
Causality: The halogen that is most activated by EWGs will be substituted preferentially. Computational methods have shown that the relative stabilities of the isomeric σ-complex intermediates can be used to predict the major product.[13]
Troubleshooting Strategies:
-
Analyze the Electronic Effects: Identify the halogen that has the strongest EWG in the ortho or para position. This will be the most likely site of substitution.
-
Directed SNAr: Recent research has shown that directing groups can be used to control the regioselectivity of SNAr reactions. For example, an ortho-iodobenzamide can undergo directed SNAr at the iodine-bearing carbon.[14]
Section 3: Directed Ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings at the position ortho to a directing metalation group (DMG).[15][16]
Frequently Asked Questions (FAQs)
Q1: My ortho-lithiation is giving low yields. What are the critical parameters for a successful DoM reaction?
A1: DoM reactions are highly sensitive to reaction conditions. The choice of base, solvent, temperature, and the nature of the DMG are all critical.
Causality: The mechanism involves the coordination of a Lewis acidic alkyllithium base to a Lewis basic heteroatom in the DMG.[17] This brings the base into proximity with the ortho-proton, facilitating its abstraction.[16][17]
Troubleshooting Strategies:
-
Choice of Base: Strong alkyllithium bases like n-BuLi, sec-BuLi, or t-BuLi are typically required.[17] The choice of base can influence the rate and success of the reaction.
-
Additives: Additives like TMEDA (tetramethylethylenediamine) can break up alkyllithium aggregates, increasing the basicity and accelerating the reaction.[17]
-
Temperature Control: These reactions are typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the aryllithium intermediate.
-
DMG Power: The strength of the DMG is crucial. A hierarchy of DMG strength has been established through competition experiments.[18] Some of the most powerful DMGs include tertiary amides and O-carbamates.[19][20][21]
Experimental Protocol: General Procedure for Directed Ortho-Metalation
-
Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the substrate bearing the DMG in an appropriate anhydrous solvent (e.g., THF, diethyl ether).
-
Cooling: Cool the solution to the required low temperature (typically -78 °C).
-
Deprotonation: Slowly add the alkyllithium base (e.g., n-BuLi) to the solution. If using an additive like TMEDA, it can be added before or with the base.
-
Stirring: Allow the reaction to stir at the low temperature for a sufficient time to ensure complete deprotonation.
-
Electrophilic Quench: Add the desired electrophile to the solution and allow the reaction to warm to room temperature.
-
Workup: Quench the reaction with a suitable reagent (e.g., water, saturated ammonium chloride) and proceed with extraction and purification.
Q2: I have two potential ortho positions for metalation. How is the regioselectivity determined?
A2: When a DMG has two non-equivalent ortho positions, the choice of which proton is removed depends on a combination of steric and electronic factors.
Causality: The most acidic proton will be removed. Steric hindrance can prevent the bulky base from accessing a particular ortho-proton, even if it is more acidic.
Troubleshooting Strategies:
-
Steric Control: If one ortho position is significantly more sterically hindered than the other, deprotonation will likely occur at the less hindered site.
-
Cooperative Effects: If there are other substituents on the ring, their electronic effects can influence the acidity of the ortho-protons. For example, an electron-withdrawing group will increase the acidity of a nearby proton.
Diagram of Directed Ortho-Metalation Mechanism
Caption: Stepwise mechanism of Directed Ortho-Metalation (DoM).
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. youtube.com [youtube.com]
- 8. byjus.com [byjus.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. Directing Effects | ChemTalk [chemistrytalk.org]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Directed Ortho Metalation [organic-chemistry.org]
- 16. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 17. baranlab.org [baranlab.org]
- 18. uwindsor.ca [uwindsor.ca]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 1-Bromo-2-chloro-4-iodo-3-methylbenzene
Welcome to the technical support center for the synthesis of 1-Bromo-2-chloro-4-iodo-3-methylbenzene. This guide is designed for researchers, chemists, and process development professionals navigating the challenges of scaling this multi-step synthesis from the bench to pilot or production scale. We will address common pitfalls, offer troubleshooting advice, and provide detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is a reliable and scalable synthetic route for this compound?
A proven and scalable approach involves a multi-step synthesis culminating in a Sandmeyer-type reaction. The general strategy begins with a commercially available or readily synthesized aniline, followed by sequential halogenations and a final diazotization-iodination sequence.
A highly effective route utilizes 4-Bromo-2-chloro-6-methylaniline as the key intermediate. This precursor undergoes a diazotization reaction followed by treatment with an iodide salt to yield the final product. This method is advantageous because it leverages the robust and well-understood Sandmeyer reaction for the introduction of the iodo group, a transformation that can be challenging via direct electrophilic iodination on a deactivated ring system.
The overall workflow can be visualized as follows:
Caption: General synthetic workflow for this compound.
Q2: My diazotization of 4-Bromo-2-chloro-6-methylaniline is inefficient. What are the critical parameters for success?
Low yields in diazotization reactions are common and typically stem from two main issues: incomplete conversion of the aniline or premature decomposition of the aryl diazonium salt.[1]
Critical Parameters:
-
Temperature Control: This is the single most critical factor. The reaction must be maintained between 0-5°C .[1][2] Aryl diazonium salts are thermally unstable. Exceeding this temperature range leads to rapid decomposition, forming phenols and tar-like byproducts, which severely impacts yield and complicates purification.[1] On a large scale, the exothermic nature of the reaction requires highly efficient cooling systems and careful, slow addition of reagents.
-
Acid Concentration: A sufficient excess of strong acid (e.g., HCl or H₂SO₄) is necessary to fully protonate the aniline, preventing the newly formed diazonium salt from coupling with unreacted aniline to form undesirable triazene byproducts.[3]
-
Nitrite Addition: The sodium nitrite (NaNO₂) solution should be added slowly and subsurface to the reaction mixture. This ensures localized concentration remains low, helping to manage the exotherm and prevent side reactions.
Q3: How can I confirm the diazotization reaction is complete before proceeding?
You can monitor the reaction for the complete consumption of the starting aniline. A simple and effective method is to test for the presence of excess nitrous acid, which signifies that the aniline has been fully converted.[1]
-
Starch-Iodide Paper Test: A drop of the reaction mixture is applied to starch-iodide paper. The presence of excess nitrous acid will immediately oxidize the iodide to iodine, which then forms a blue-black complex with starch. A persistent positive test indicates the reaction is complete.
Q4: I'm observing significant formation of dark, polymeric tars in my reaction. What is the cause and how can I prevent it?
The formation of dark tars is a clear indication of diazonium salt decomposition and subsequent radical side reactions.[1] This is most often caused by:
-
Elevated Temperatures: As mentioned, temperatures above 5°C can cause the diazonium salt to break down.
-
Impurities: Certain metal impurities can catalyze decomposition. Ensure all glassware and reagents are clean.
-
Incorrect pH: The reaction must be kept strongly acidic to stabilize the diazonium salt.
To prevent this, rigorously maintain the 0-5°C temperature range throughout the nitrite addition and subsequent stirring, and ensure a sufficient excess of acid is used.
Q5: Is a copper catalyst required for the iodination step with potassium iodide (KI)?
No, a copper catalyst is not required for the iodination step. The classic Sandmeyer reaction for introducing chloro or bromo groups requires a copper(I) salt (e.g., CuCl, CuBr) to facilitate a radical-nucleophilic aromatic substitution.[4] However, the displacement of the diazonium group by iodide is a special case. The iodide ion (I⁻) is a strong enough nucleophile to react with the diazonium salt directly without catalysis.[5][6] Simply adding a solution of potassium iodide (KI) to the cold diazonium salt solution is sufficient to form the aryl iodide.
Q6: My final product is contaminated with a phenolic byproduct. How can I minimize its formation and remove it during workup?
Phenol formation occurs when the diazonium salt reacts with water, which acts as a nucleophile. This is a common side reaction, especially if the reaction temperature rises or if the diazonium salt solution is allowed to stand for too long before the addition of the iodide source.
Minimization:
-
Strict Temperature Control: Keep the reaction at 0-5°C until the KI is added.
-
Prompt Iodination: Add the KI solution as soon as the diazotization is confirmed to be complete. Do not let the diazonium salt solution sit for extended periods.
Removal During Workup: The phenolic byproduct is acidic. It can be easily removed from the organic layer by washing with a basic aqueous solution, such as 1-2 M sodium hydroxide (NaOH). The phenol will be deprotonated to form a water-soluble sodium phenoxide salt, which will partition into the aqueous layer.
Troubleshooting Guide: Scale-Up Synthesis
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete diazotization.[1] 2. Decomposition of diazonium salt before iodination.[1] 3. Insufficient potassium iodide. | 1. Use starch-iodide paper to ensure diazotization is complete before proceeding.[1] 2. Maintain strict temperature control (0-5°C); use the diazonium salt immediately after formation. 3. Use a molar excess of KI (typically 1.1-1.5 equivalents). |
| Reaction Mixture Turns Dark Brown/Black | 1. Temperature spike during nitrite addition. 2. Localized "hot spots" in a large reactor. 3. Extended reaction time at elevated temperatures. | 1. Improve reactor cooling efficiency; ensure slow, controlled addition of NaNO₂. 2. Ensure vigorous and efficient stirring to maintain homogeneity. 3. Minimize the time between diazonium salt formation and its use in the next step. |
| Foaming or Vigorous Gas Evolution | 1. Rapid decomposition of the diazonium salt (N₂ gas release). 2. Addition of NaNO₂ is too fast. | 1. Immediately check and reduce the reaction temperature. 2. Slow down the rate of NaNO₂ addition significantly. Ensure adequate headspace in the reactor for scale-up. |
| Difficult Product Purification | 1. Presence of phenolic byproducts. 2. Presence of unreacted aniline precursor. 3. Formation of azo-coupled side products. | 1. Wash the crude product/organic extract with aqueous NaOH solution. 2. Wash the organic extract with aqueous HCl solution to remove the basic aniline. 3. Optimize diazotization with sufficient acid to prevent coupling. Purify final product by column chromatography or recrystallization.[7][8] |
Experimental Protocol: Diazotization and Iodination
This protocol details the conversion of 4-Bromo-2-chloro-6-methylaniline to this compound. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-2-chloro-6-methylaniline | 220.50 | 22.05 g | 0.10 |
| Concentrated HCl (37%) | 36.46 | 30 mL | ~0.36 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 g | 0.105 |
| Potassium Iodide (KI) | 166.00 | 24.9 g | 0.15 |
| Deionized Water | 18.02 | As needed | - |
| Diethyl Ether (or DCM) | 74.12 | ~200 mL | - |
| 10% Sodium Thiosulfate (aq) | - | ~50 mL | - |
| Saturated NaCl solution (Brine) | - | ~50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Step-by-Step Procedure
Part 1: Diazotization
-
Preparation: In a 500 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 4-Bromo-2-chloro-6-methylaniline (22.05 g, 0.10 mol) and 100 mL of deionized water.
-
Acidification: While stirring, slowly add concentrated HCl (30 mL). The aniline salt may precipitate.
-
Cooling: Cool the mixture to 0°C using an ice-salt bath. Ensure the internal temperature is stable between 0-5°C.
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in 40 mL of deionized water and cool the solution in an ice bath.
-
Diazotization Reaction: Add the cold sodium nitrite solution dropwise to the stirred aniline suspension over 30-45 minutes. Crucially, maintain the internal reaction temperature below 5°C throughout the addition.
-
Confirmation: After the addition is complete, continue stirring at 0-5°C for an additional 20 minutes. Test for completion using starch-iodide paper. A persistent blue-black color indicates the reaction is complete. If the test is negative, add a small amount of additional NaNO₂ solution until a positive test is achieved.
Caption: Step-by-step workflow for the diazotization reaction.
Part 2: Iodination
-
Iodide Solution: In a separate beaker, dissolve potassium iodide (24.9 g, 0.15 mol) in 50 mL of water.
-
Iodination Reaction: While maintaining the cold temperature of the diazonium salt solution, slowly add the potassium iodide solution. You will observe vigorous evolution of nitrogen gas and the formation of a dark precipitate.
-
Warming: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently to 40-50°C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cooling & Workup: Cool the reaction mixture back to room temperature.
Part 3: Product Isolation and Purification
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 75 mL).
-
Washing: Combine the organic extracts. Wash sequentially with:
-
10% sodium thiosulfate solution (to remove excess iodine).
-
1 M NaOH solution (to remove any phenolic byproducts).
-
Saturated brine solution (to remove residual water).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.
Safety Considerations
-
Halogenated Compounds: this compound and its precursors are halogenated aromatic compounds. Avoid skin contact and inhalation.[9][10]
-
Corrosive Reagents: Concentrated acids like HCl are highly corrosive. Handle with extreme care, using appropriate gloves and eye protection.[9]
-
Bromine & Iodine: Bromine and iodine compounds can cause chemical burns and are toxic if inhaled or ingested.[9][11][12][13] Always handle in a fume hood.
-
Diazonium Salts: While used in solution, isolated aryl diazonium salts are shock-sensitive and can be explosive, especially when dry. Never attempt to isolate the diazonium salt intermediate. Use it in-situ immediately after its formation.[14]
-
Nitrites: Sodium nitrite is an oxidizer and is toxic. Avoid contact with combustible materials.
Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough hazard analysis before attempting any scale-up operation.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Khan Academy [khanacademy.org]
- 7. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 - Google Docs [docs.google.com]
- 8. medium.com [medium.com]
- 9. Procedure [chem.fsu.edu]
- 10. mdpi.com [mdpi.com]
- 11. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 12. science.cleapss.org.uk [science.cleapss.org.uk]
- 13. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 14. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of Organic Compounds Using Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery and chemical research, the unequivocal determination of a molecule's three-dimensional structure is paramount. The biological activity of an organic compound is intrinsically linked to its structure; therefore, rigorous validation is not merely a procedural step but the very foundation of reliable and reproducible science. This guide provides an in-depth comparison of the primary spectroscopic techniques employed for structural validation, offering insights into their principles, practical applications, and how they can be synergistically applied to achieve unambiguous structural elucidation.
The Orthogonal Approach: A Pillar of Modern Structural Validation
A single spectroscopic technique rarely provides all the necessary information to definitively assign a structure.[1] A robust validation strategy relies on an orthogonal approach , which involves using multiple, independent analytical techniques to analyze a sample.[2] This methodology is crucial in pharmaceuticals for characterizing complex biological products and is recommended by regulatory agencies like the FDA and EMA.[2] By combining data from various spectroscopic methods, we can cross-verify findings, mitigate the weaknesses of individual techniques, and build a comprehensive and irrefutable structural model.[2][3]
The core spectroscopic techniques in the organic chemist's arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.[4][5] Each probes a different aspect of a molecule's properties, and together they provide a holistic view of its structure.
The Workflow of Structural Elucidation
A typical workflow for determining the structure of an unknown compound involves a series of logical steps that integrate data from these techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 5. ijpsjournal.com [ijpsjournal.com]
A Comparative Guide to the Reactivity of Aryl Halides in Palladium-Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. Central to these transformations is the aryl halide, a ubiquitous coupling partner whose identity profoundly dictates reaction efficiency and conditions. This guide provides an in-depth comparison of the reactivity of aryl halides (Ar-I, Ar-Br, Ar-Cl, Ar-F), grounded in mechanistic principles and supported by experimental insights, to empower researchers in designing more effective and robust synthetic strategies.
The Heart of the Matter: Oxidative Addition
To understand the disparate reactivity of aryl halides, one must first grasp the mechanism of a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination. The catalytic cycle generally begins with the oxidative addition of the aryl halide (Ar-X) to a low-valent Pd(0) species. This step, often the rate-determining step of the entire cycle, involves the cleavage of the carbon-halogen (C-X) bond and the formation of a Pd(II) intermediate.
The facility of this oxidative addition is inversely related to the strength of the C-X bond. A weaker bond requires less energy to break, leading to a faster reaction rate. This fundamental principle is the primary driver behind the observed reactivity trend: Ar-I > Ar-Br > Ar-Cl >> Ar-F .
Caption: Figure 1. Generalized catalytic cycle for a Pd-catalyzed cross-coupling reaction.
A Head-to-Head Comparison of Aryl Halides
The choice of an aryl halide is a critical decision, balancing reactivity, cost, stability, and availability. The following sections dissect the characteristics of each class.
Aryl Iodides (Ar-I): The Reactivity Benchmark
With the lowest carbon-halogen bond dissociation energy (BDE), aryl iodides are the most reactive substrates in palladium-catalyzed reactions.
-
Reactivity: Oxidative addition occurs readily, often at room temperature, with a wide variety of palladium precursors and simple phosphine ligands (e.g., PPh₃).
-
Advantages: Their high reactivity makes them ideal for challenging couplings, substrates with sensitive functional groups, or when mild conditions are paramount.
-
Disadvantages: Aryl iodides are the most expensive and least stable of the halides. They are also less commercially diverse than their bromide and chloride counterparts.
Aryl Bromides (Ar-Br): The Versatile Workhorse
Aryl bromides represent a practical compromise between high reactivity and cost-effectiveness, making them the most commonly used halides in research and development.
-
Reactivity: While less reactive than iodides, aryl bromides are readily activated by most standard palladium catalytic systems, though they may require slightly elevated temperatures.
-
Advantages: They offer a good balance of reactivity, stability, and cost. A vast array of aryl bromides is commercially available.
-
Disadvantages: For particularly unreactive coupling partners or sterically hindered substrates, forcing conditions may be necessary, which can be incompatible with sensitive functional groups.
Aryl Chlorides (Ar-Cl): The Economic Imperative
The low cost and vast commercial availability of aryl chlorides make them highly attractive substrates, particularly for large-scale industrial synthesis. However, their utility was historically limited by their inertness.
-
Reactivity: The strong C-Cl bond presents a significant kinetic barrier to oxidative addition. Traditional catalysts like Pd(PPh₃)₄ are often ineffective.
-
The Breakthrough: The development of sterically hindered, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, SPhos, RuPhos by the Buchwald group) and related N-heterocyclic carbene (NHC) ligands revolutionized the field. These ligands promote the formation of highly reactive, monoligated Pd(0)L species that are capable of cleaving the robust C-Cl bond.
-
Advantages: Significant cost savings and access to a wider pool of starting materials. Selective activation of a C-Cl bond in the presence of a C-Br or C-I bond is also possible.
-
Disadvantages: Requires specialized, often proprietary, and more expensive ligands and catalysts. Reaction optimization can be more complex.
Aryl Fluorides (Ar-F): The Final Frontier
The C-F bond is the strongest single bond to carbon, making aryl fluorides exceptionally unreactive in conventional cross-coupling reactions.
-
Reactivity: Activation of the C-F bond is extremely challenging and typically requires highly specialized catalytic systems and specific substrate features. Often, the reaction proceeds only with electron-deficient fluoroaromatics or through mechanisms involving directing-group assistance.
-
Advantages: The ability to use aryl fluorides opens new avenues in fluorinated molecule synthesis. The products retain fluorine atoms at other positions, which is valuable in medicinal chemistry.
-
Disadvantages: Not a general transformation. It is a highly specialized field with limited substrate scope and requires bespoke catalyst development.
Quantitative Data Summary
The following table provides a clear comparison of the key properties governing aryl halide reactivity.
| Aryl Halide (Ph-X) | Bond Dissociation Energy (kcal/mol) | Relative Reactivity Trend | Typical Catalyst Requirement |
| Phenyl Iodide (Ph-I) | ~67.0 | Highest | Standard Pd catalysts (e.g., Pd(PPh₃)₄) |
| Phenyl Bromide (Ph-Br) | ~84.0 | High | Standard Pd catalysts, sometimes with heating |
| Phenyl Chloride (Ph-Cl) | ~97.1 | Moderate to Low | Specialized ligands (e.g., Buchwald ligands, NHCs) |
| Phenyl Fluoride (Ph-F) | ~125-130 | Lowest | Highly specialized catalysts, often substrate-specific |
Practical Guide: Experimental Protocols
The following protocols illustrate the practical differences in coupling an aryl bromide versus an aryl chloride in a Suzuki-Miyaura reaction.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide
Reaction: 4-Bromotoluene with Phenylboronic Acid
-
Reagent Preparation: To an oven-dried Schlenk flask, add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%).
-
Solvent and Degassing: Add a 4:1 mixture of toluene/water (5 mL). Seal the flask and degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 4 hours, monitoring by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 4-methylbiphenyl.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Chloride
Reaction: 4-Chlorotoluene with Phenylboronic Acid
-
Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add 4-chlorotoluene (126 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol).
-
Catalyst Addition: Add palladium(II) acetate [Pd(OAc)₂] (2.2 mg, 0.01 mmol, 1 mol%) and a specialized biarylphosphine ligand such as SPhos (8.2 mg, 0.02 mmol, 2 mol%).
-
Solvent and Degassing: Add anhydrous toluene (5 mL). Seal the flask and ensure the inert atmosphere is maintained.
-
Reaction: Heat the reaction mixture to 110 °C and stir for 12-18 hours, monitoring by TLC or GC-MS.
-
Workup: Follow the same workup procedure as described in Protocol 1.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices: The switch from an aryl bromide to an aryl chloride necessitates several key changes. The stronger base (K₃PO₄ vs. K₂CO₃) and higher temperature (110 °C vs. 90 °C) are required to facilitate the more difficult oxidative addition. Most critically, the standard Pd(PPh₃)₄ catalyst is replaced with a more active system generated in situ from Pd(OAc)₂ and the electron-rich, bulky SPhos ligand, which is essential for activating the C-Cl bond.
Ligand Screening Workflow for Challenging Couplings
When developing a new transformation involving a less reactive aryl halide like an aryl chloride, a systematic ligand screening process is crucial.
Caption: Figure 2. A systematic workflow for high-throughput ligand screening.
Conclusion
The reactivity of aryl halides in palladium-mediated reactions is a well-established hierarchy governed by carbon-halogen bond strength. While aryl iodides and bromides offer high reactivity and are compatible with a broad range of simple catalysts, the economic and logistical advantages of aryl chlorides have driven significant innovation in catalyst design. The development of specialized, sterically hindered, and electron-rich ligands has successfully unlocked the potential of these once-recalcitrant substrates, making them viable options for large-scale synthesis. The activation of aryl fluorides remains a formidable challenge, representing an active and evolving area of chemical research. A thorough understanding of these reactivity trends and the catalyst systems required to overcome them is essential for any scientist engaged in the art of chemical synthesis.
A Senior Application Scientist's Guide to Carbon-Halogen Bond Reactivity in Cross-Coupling Reactions: C-I vs. C-Br vs. C-Cl
For researchers and professionals in drug development and synthetic chemistry, the choice of starting materials is a critical decision that dictates reaction efficiency, cost, and scalability. Among the most pivotal choices in palladium-catalyzed cross-coupling is the selection of the aryl halide (Ar-X). This guide provides an in-depth comparison of the reactivity of aryl iodides (Ar-I), bromides (Ar-Br), and chlorides (Ar-Cl), blending fundamental principles with field-proven insights to inform your experimental design.
Part 1: The Energetic Landscape: Why Halogen Identity Dictates Reactivity
The disparate reactivity of carbon-halogen bonds is not arbitrary; it is governed by fundamental thermodynamic and kinetic principles. The key to understanding this lies in the carbon-halogen bond strength and its impact on the critical first step of most cross-coupling catalytic cycles.
Bond Dissociation Energy (BDE): The Energy Hurdle
Bond Dissociation Energy (BDE) is the energy required to break a chemical bond homolytically.[1] A stronger bond, characterized by a higher BDE, requires more energy to cleave and is therefore less reactive. In the context of aryl halides, the bond strength follows a clear trend based on the size and electronegativity of the halogen atom.
As we move down the halogen group, the atomic radius increases, leading to poorer orbital overlap with carbon. This results in longer, weaker bonds.[2] Consequently, the BDE decreases significantly from chlorine to iodine.[3][4]
| Bond | Average Bond Dissociation Energy (kcal/mol) |
| C-Cl | ~81[5] |
| C-Br | ~68[5] |
| C-I | ~51[5] |
This trend is the single most important factor governing the relative reactivity of aryl halides.[2]
Oxidative Addition: The Rate-Determining Step
In the vast majority of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, the catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[6][7][8] This step involves the cleavage of the C-X bond and the formation of a new organopalladium(II) species.[6]
Because it involves breaking the C-X bond, the energy barrier for oxidative addition is directly related to the bond's BDE.[3] A weaker bond (lower BDE) will undergo oxidative addition more readily, leading to a faster overall reaction rate. This step is often the rate-determining step of the entire catalytic cycle.[6][7][9]
This fundamental relationship establishes the universal reactivity trend for oxidative addition: C-I > C-Br >> C-Cl [7][10]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Part 2: Reactivity in Practice: A Head-to-Head Comparison
While the C-I > C-Br >> C-Cl reactivity trend holds true as a general principle, its practical implications vary across different named reactions.
Suzuki-Miyaura Coupling
The Suzuki reaction, which couples an organohalide with an organoboron species, is a cornerstone of modern synthesis.[6][11] The reactivity of the halide partner follows the expected trend precisely: R-I > R-OTf > R-Br >> R-Cl.[6]
-
Aryl Iodides and Bromides: These are standard, highly reliable substrates for Suzuki couplings and often react under mild conditions with a wide range of palladium catalysts.[12]
-
Aryl Chlorides: Historically, aryl chlorides were considered poor substrates due to the strength of the C-Cl bond.[13] Activating this bond requires overcoming a significant energy barrier.[3] Modern advances, however, have largely solved this problem through the development of highly active catalyst systems, typically employing bulky, electron-rich biarylmonophosphine ligands (e.g., SPhos, XPhos, RuPhos) that facilitate the challenging oxidative addition step.[14][15]
Heck Reaction
The Heck reaction couples an aryl halide with an alkene.[7][16] The ease of oxidative addition is again the dominant factor, leading to a reactivity order of: I > OTf > Br >> Cl.[7] While specialized catalyst systems have been developed to enable the use of aryl chlorides, they often require higher temperatures and more carefully optimized conditions compared to their bromide and iodide counterparts.[17][18]
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[19][20] While the general reactivity trend based on BDE is a good starting point, the situation can be more nuanced. The general order of reactivity is often cited as ArI > ArBr > ArCl.[21] However, some studies have shown that aryl iodides can be challenging substrates. The iodide anion generated during the reaction can sometimes form inactive palladium complexes, inhibiting the catalyst and leading to a counterintuitive reactivity order of Ar-Br > Ar-Cl > Ar-I under specific conditions.[21] The amination of aryl chlorides is particularly challenging and almost always necessitates the use of sterically hindered, electron-rich phosphine ligands to achieve reasonable yields.[8]
Summary of Reactivity Trends
| Reaction | Typical Reactivity Order | Notes |
| Suzuki-Miyaura | Ar-I > Ar-Br >> Ar-Cl | Aryl chlorides require highly active, specialized catalysts.[6][14] |
| Heck | Ar-I > Ar-Br >> Ar-Cl | Reactivity is strongly tied to the ease of oxidative addition.[7] |
| Buchwald-Hartwig | Ar-Br > Ar-Cl > Ar-I (Context Dependent) | Iodide inhibition can make Ar-I less reactive than Ar-Br or even Ar-Cl in some systems.[21] Ar-Cl requires bulky ligands.[8] |
Part 3: Strategic Selection: A Field Guide for the Bench Chemist
The choice of an aryl halide is a strategic decision that balances reactivity, cost, availability, and the specific demands of the synthetic route.
-
Aryl Iodides (Ar-I): The Reactive Workhorse
-
Pros: Highest reactivity allows for the mildest reaction conditions (lower temperatures, shorter reaction times), ideal for sensitive or complex substrates.
-
Cons: Significantly higher cost and more limited commercial availability compared to bromides and chlorides. Their high reactivity can sometimes lead to undesired side reactions.
-
-
Aryl Bromides (Ar-Br): The Dependable Standard
-
Pros: Represents the "sweet spot" for many applications, offering a robust balance of high reactivity and moderate cost.[10] They are widely available with diverse substitution patterns.
-
Cons: Less reactive than iodides, occasionally requiring slightly more forcing conditions.
-
-
Aryl Chlorides (Ar-Cl): The Economic Powerhouse
-
Pros: By far the most cost-effective and widely available class of aryl halides, making them the preferred choice for large-scale industrial synthesis.[12][22]
-
Cons: Their low reactivity is a significant hurdle.[3] Successful coupling requires specialized, often expensive, ligands and more vigorous conditions (higher catalyst loading, higher temperatures, stronger bases), which can limit functional group tolerance.[23][24][25]
-
Caption: Decision workflow for selecting an aryl halide.
Part 4: Application in Action: A Comparative Suzuki-Miyaura Protocol
This protocol provides a general framework. The choice of ligand, base, and temperature are critical variables that must be optimized based on the specific halide used.
Objective: To synthesize a biaryl product via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl Halide (Ar-X, 1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (Ar'-B(OH)₂, 1.2 mmol, 1.2 equiv)
-
Palladium Pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine Ligand (see table below)
-
Base (see table below, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., Toluene, Dioxane, or DMF, 5 mL)
Experimental Adjustments Based on Halide Reactivity:
| Parameter | Aryl Iodide (High Reactivity) | Aryl Bromide (Medium Reactivity) | Aryl Chloride (Low Reactivity) |
| Pd/Ligand System | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | Pd(OAc)₂/PPh₃ or Pd(OAc)₂/SPhos | Pd(OAc)₂ with bulky biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos)[14][15] |
| Base | Na₂CO₃ (aq), K₂CO₃ | K₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ (stronger bases often required) |
| Temperature | Room Temp to 80 °C | 80 °C to 110 °C | 100 °C to 130 °C |
| Reaction Time | 1 - 12 hours | 6 - 24 hours | 12 - 48 hours |
Procedure:
-
Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium pre-catalyst, phosphine ligand, and base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the target temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Conclusion
The reactivity of C-X bonds in cross-coupling reactions follows a clear and predictable trend rooted in bond dissociation energies: C-I > C-Br >> C-Cl. This hierarchy directly influences the ease of the rate-determining oxidative addition step. While aryl iodides offer the highest reactivity, their cost often precludes their use on a large scale. Aryl chlorides, the most economical option, require sophisticated and highly active catalyst systems to overcome their inherent inertness. Aryl bromides frequently provide the optimal compromise between reactivity, cost, and availability. A thorough understanding of these trade-offs empowers the modern chemist to design more efficient, robust, and economically viable synthetic routes.
References
- 1. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 2. thestudentroom.co.uk [thestudentroom.co.uk]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Bond Energies [www2.chemistry.msu.edu]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 10. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water [organic-chemistry.org]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Heck Reaction [organic-chemistry.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Room-temperature nickel-catalysed cross-couplings of aryl chlorides with arylzincs - Chemical Communications (RSC Publishing) [pubs.rsc.org]
alternatives to 1-Bromo-2-chloro-4-iodo-3-methylbenzene in synthesis
An In-Depth Technical Guide to Alternatives in the Synthesis of Polysubstituted Aromatic Scaffolds: A Comparative Analysis of 1-Bromo-2-chloro-4-iodo-3-methylbenzene and its Strategic Equivalents
Abstract
Polysubstituted toluene derivatives are foundational scaffolds in medicinal chemistry and materials science. This compound represents a class of building blocks designed for programmed, site-selective functionalization, leveraging the differential reactivity of its three distinct halogen atoms. This guide provides a comprehensive analysis of this specific building block, evaluates its performance in key cross-coupling reactions, and explores strategic alternatives. We will dissect alternative halogenated isomers, precursors featuring pseudohalides like triflates, and fundamentally different synthetic strategies that involve sequential functionalization of simpler aromatic systems. This comparative analysis is supported by experimental data and detailed protocols to equip researchers with the knowledge to make informed decisions in complex synthetic planning.
Profiling the Parent Compound: this compound
The synthetic utility of this compound is derived from the well-established reactivity hierarchy of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions: C-I > C-Br > C-Cl.[1] This predictable chemoselectivity allows for a stepwise and site-selective introduction of different functionalities onto the toluene core. The iodine atom serves as the most reactive site for initial functionalization, followed by the bromine, and finally the less reactive chlorine atom. This "orthogonal" reactivity makes it a powerful tool for building molecular complexity from a single, pre-functionalized starting material.
The general strategy involves exploiting this reactivity gradient to perform sequential cross-coupling reactions, such as Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig aminations, at distinct positions.[2][3][4]
Caption: Sequential functionalization of this compound.
Experimental Precedent for Selective Cross-Coupling
The successful application of this strategy hinges on the careful selection of reaction conditions to ensure selectivity at each step. Below is a summary of typical conditions for achieving site-selective couplings on polyhalogenated substrates.
| Halogen Target | Coupling Reaction | Typical Catalyst System | Base | Temperature | Key Considerations |
| C-I | Sonogashira[2][5] | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DIPA | Room Temp. | The high reactivity of the C-I bond allows for mild conditions, preserving the C-Br and C-Cl bonds. |
| C-Br | Suzuki-Miyaura[4][6] | Pd(OAc)₂ / SPhos or XPhos | K₂CO₃ or K₃PO₄ | 80-100 °C | Requires more forcing conditions than C-I coupling. Ligand choice is critical to promote oxidative addition at the C-Br bond. |
| C-Cl | Buchwald-Hartwig[3][7] | Pd₂(dba)₃ / BrettPhos or RuPhos | NaOtBu or LHMDS | 100-120 °C | The most inert bond, requiring a strong base and a highly active, sterically hindered phosphine ligand system. |
Strategic Alternatives to this compound
While the parent compound offers a clear and linear path, its synthesis can be complex, and its substitution pattern may not be ideal for all targets. Researchers can consider several alternative approaches.
Alternative Building Blocks
The core concept of using a pre-functionalized scaffold with orthogonal reactive sites can be extended to other molecules.
-
Isomeric Polyhalotoluenes: Compounds like 2-Bromo-1-chloro-4-iodo-3-methylbenzene offer the same set of reactive handles but in a different spatial arrangement. The choice between isomers is dictated entirely by the regiochemistry of the final target molecule. However, steric hindrance around a reactive site can influence reaction rates and may require optimization of catalyst systems.
-
Analogs with Pseudohalides: A triflate (OTf) group can serve as an excellent alternative to a halide. Its reactivity in palladium-catalyzed couplings is generally considered to be between that of bromide and chloride (C-I > C-Br > C-OTf > C-Cl). A building block like 1-Bromo-4-chloro-3-methyl-2-(trifluoromethanesulfonyloxy)benzene would allow for a different reaction sequence, potentially enabling a Suzuki coupling at the C-Br bond, followed by a Stille or Heck coupling at the C-OTf site.
-
Dihalogenated Precursors with Orthogonal Functionality: Instead of three halogens, a scaffold can be designed with two halogens and a different type of reactive group. For example, (2-Bromo-6-chloro-5-methylphenyl)boronic acid pinacol ester . This molecule provides a boronic ester ready for an initial Suzuki coupling, followed by subsequent functionalization at the C-Br and C-Cl positions. This strategy front-loads one of the desired C-C bond formations into the building block itself.
Alternative Synthetic Strategies: Sequential Functionalization
Instead of relying on a single, highly functionalized building block, a synthetic chemist can construct the target molecule through a stepwise sequence of reactions on a simpler, commercially available starting material. This approach offers greater flexibility but often requires more synthetic steps.
Caption: Comparison of the "Building Block" vs. "Sequential Synthesis" strategies.
Causality Behind the Choice:
-
Building Block Approach: Favored when the core scaffold is commercially available or readily synthesized and the primary goal is rapid diversification in the late stages of a synthesis. It is efficient for creating libraries of analogs.
-
Sequential Synthesis Approach: Often more cost-effective for large-scale synthesis if the starting materials are inexpensive commodities. It provides maximum flexibility to alter the substitution pattern and introduce groups that might not be compatible with the synthesis of the building block itself. The key challenge lies in controlling regioselectivity at each step (e.g., during halogenation).[8][9]
Experimental Protocols & Comparative Data
To provide a tangible comparison, we present a standardized two-step protocol for a sequential Sonogashira and Suzuki coupling.
Benchmark Experimental Workflow
Caption: Experimental workflow for sequential Sonogashira/Suzuki couplings.
Detailed Step-by-Step Protocol
Protocol 1: Selective Sonogashira Coupling at the C-I Position
-
To an oven-dried Schlenk flask under an inert nitrogen atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous triethylamine (5 mL) via syringe, followed by phenylacetylene (1.1 mmol, 1.1 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the C-I coupled product.
Protocol 2: Subsequent Suzuki-Miyaura Coupling at the C-Br Position
-
To an oven-dried Schlenk flask, add the product from Protocol 1 (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to obtain the final di-substituted product.
Comparative Performance Data
The following table summarizes expected outcomes for the parent compound and two strategic alternatives in the benchmark sequential reaction.
| Substrate | Product from Step 1 (Sonogashira) | Yield (Step 1) | Product from Step 2 (Suzuki) | Yield (Step 2) | Overall Yield |
| This compound | 1-Bromo-2-chloro-3-methyl-4-(phenylethynyl)benzene | ~90% | 2-Chloro-4-(4-methoxyphenyl)-3-methyl-1-(phenylethynyl)benzene | ~85% | ~77% |
| 1-Bromo-4-iodo-2-(trifluoromethanesulfonyloxy)-3-methylbenzene | 1-Bromo-4-(phenylethynyl)-2-(trifluoromethanesulfonyloxy)-3-methylbenzene | ~92% | 4-(4-Methoxyphenyl)-1-(phenylethynyl)-2-(trifluoromethanesulfonyloxy)-3-methylbenzene | ~88% | ~81% |
| (2-Bromo-6-chloro-5-methylphenyl)boronic acid pinacol ester * | N/A | N/A | N/A | N/A | N/A |
Note: The boronic acid ester alternative follows a different synthetic logic (Suzuki first) and is not directly comparable in this specific sequential workflow. Its utility lies in providing an alternative entry point to the trisubstituted scaffold.
Conclusion
This compound is a highly effective, specialized building block for the programmed synthesis of complex aromatic molecules. Its value lies in the predictable, sequential reactivity of its C-I, C-Br, and C-Cl bonds in palladium-catalyzed cross-coupling reactions.
The decision to use this specific reagent or an alternative should be guided by the following considerations:
-
Target Regiochemistry: The primary driver for selecting a specific isomer or building block is the substitution pattern of the final desired molecule.
-
Synthetic Strategy: For rapid library synthesis and late-stage diversification, a pre-functionalized building block is often superior. For cost-effective, large-scale campaigns, a sequential synthesis from simpler materials may be preferable, provided that regioselectivity can be controlled.
-
Availability and Cost: The commercial availability and cost of the starting materials are critical practical considerations in any synthetic plan.
-
Reaction Compatibility: An alternative building block, such as one containing a triflate or boronic ester, may offer a different reactivity profile that is more compatible with other functional groups present in the coupling partners.
Ultimately, a thorough understanding of both the building block approach and sequential synthesis strategies provides the modern synthetic chemist with a versatile toolkit to tackle the challenges of constructing complex, polysubstituted aromatic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Comparative Guide to the Computational Analysis of Reaction Mechanisms for Polysubstituted Aryl Halides: The Case of 1-Bromo-2-chloro-4-iodo-3-methylbenzene
Introduction
For researchers and professionals in drug development and materials science, polysubstituted aryl halides are foundational building blocks. Their utility, particularly in cross-coupling reactions, is dictated by the reactivity of the carbon-halogen (C-X) bond. When a molecule, such as 1-bromo-2-chloro-4-iodo-3-methylbenzene, possesses multiple, distinct halogen substituents, it presents both a challenge and an opportunity for selective functionalization. The ability to predict which C-X bond will react preferentially is paramount for designing efficient and specific synthetic routes.
This guide provides an in-depth, technical comparison of computational methods to analyze and predict the reaction mechanisms of such complex molecules. We will move beyond a simple listing of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational protocol. Using the oxidative addition step in a palladium-catalyzed reaction as a case study, we will demonstrate how to quantitatively compare the reactivity of the C-I, C-Br, and C-Cl bonds, providing actionable insights for experimental design.
Part 1: Foundational Concepts in Computational Mechanistic Studies
A rigorous computational analysis is built upon a solid theoretical framework. For reaction mechanisms, the two core pillars are the concept of the Potential Energy Surface (PES) and Transition State Theory (TST).
-
Potential Energy Surface (PES): The PES is a mathematical landscape that represents the potential energy of a molecular system as a function of its atomic coordinates.[1] Reactants and products reside in energy minima (valleys) on this surface. The path a reaction takes from reactants to products corresponds to a trajectory across this landscape.
-
Transition State Theory (TST): TST provides a method for calculating the rate of a chemical reaction by examining the properties of the "transition state," which is the point of maximum energy along the minimum energy path between reactants and products.[1][2][3] This specific point on the PES is known as a first-order saddle point.[4] Computationally, our goal is to locate these minima (reactants, intermediates, products) and the transition states that connect them, thereby mapping out the most favorable reaction pathway. The Eyring equation, central to TST, relates the reaction rate constant to the free energy of activation (
).[1]ΔG‡
Density Functional Theory (DFT) has emerged as the workhorse for these calculations in organometallic and organic chemistry, offering a favorable balance between computational cost and accuracy.[5][6][7]
Part 2: A Comparative Analysis of Computational Methodologies
The accuracy of a DFT calculation is not absolute; it is critically dependent on the choices made by the researcher. Here, we compare the key components of a computational protocol.
The Choice of Density Functional
The "functional" is the component of DFT that approximates the complex exchange-correlation energy. Different functionals are parameterized for different chemical problems. For organometallic reactions, which often involve subtle electronic effects, the choice is non-trivial.
| Functional | Type | Strengths | Weaknesses | Typical Use Case |
| B3LYP | Hybrid-GGA | A well-balanced, widely used functional. Often a good starting point. | Can underestimate reaction barriers in some systems. | General purpose, geometry optimizations. |
| PBE0 | Hybrid-GGA | Parameter-free, often performs well for main group chemistry. | May be less accurate for transition metal systems than more modern functionals. | Benchmarking, systems without transition metals. |
| M06-2X | Hybrid Meta-GGA | Excellent for non-covalent interactions and main-group thermochemistry. High amount of exact exchange. | Can be less accurate for transition metal thermochemistry. | Main-group kinetics, where dispersion is important. |
| ωB97X-D3 | Range-Separated Hybrid with Dispersion Correction | Good for thermochemistry, kinetics, and non-covalent interactions. Includes empirical dispersion correction. | Can be more computationally expensive. | Systems where long-range interactions and dispersion are critical.[8] |
Recommendation: For studying the oxidative addition to this compound involving a palladium catalyst, a functional like ωB97X-D3 is highly recommended due to its robust performance across both main-group and transition-metal chemistry and its inclusion of dispersion corrections, which are important for intermolecular interactions in the catalytic complex.
The Selection of Basis Set
A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact accuracy and computational cost.
| Basis Set Family | Description | Key Features |
| Pople Style (e.g., 6-31G(d,p)) | Computationally efficient. | Good for initial geometry optimizations of organic fragments. Often insufficient for final energy calculations or heavy elements. |
| Dunning Style (e.g., cc-pVTZ) | Correlation-consistent. Systematically improvable. | More accurate and computationally expensive. The "gold standard" for high-accuracy calculations. |
| def2 Family (e.g., def2-TZVP) | Well-balanced basis sets from the Ahlrichs group. | Offer a good compromise between accuracy and cost. Available for most of the periodic table.[9] |
Critical Consideration for Heavy Elements: For atoms like Bromine, Iodine, and Palladium, standard all-electron basis sets are computationally prohibitive and less accurate due to relativistic effects. The standard practice is to use Effective Core Potentials (ECPs) , which replace the core electrons with a potential, treating only the valence electrons explicitly. The LANL2DZ basis set and ECP is a common starting point, but more modern sets like the def2-TZVP with their associated ECPs are recommended for higher accuracy.[6][10]
Modeling the Solvent
Reactions are rarely performed in the gas phase. The solvent can have a profound impact on reaction energetics.
-
Implicit Solvation Models (e.g., PCM, SMD): These models represent the solvent as a continuous medium with a defined dielectric constant. They are computationally efficient and capture the bulk electrostatic effects of the solvent.
-
Explicit Solvation Models: These models involve including a number of individual solvent molecules in the calculation. While more accurate for specific solvent-solute interactions (like hydrogen bonding), they are vastly more computationally expensive.
Recommendation: For most screening and mechanistic studies, an implicit model like the SMD (Solvation Model based on Density) is an excellent and widely validated choice.[11]
Part 3: A Self-Validating Workflow for Reaction Mechanism Elucidation
A trustworthy computational protocol is a self-validating one. Each step must include checks to ensure the results are physically meaningful. Below is a detailed workflow for investigating a reaction mechanism.
Caption: A validated computational workflow for mechanistic analysis.
Workflow Protocol Explained
-
Construct Initial Structures: Build 3D models of the reactants (e.g., this compound) and the catalyst (e.g., a Pd(0) complex).
-
Geometry Optimization: Find the lowest energy structure (the minimum on the PES) for the reactants using your chosen DFT method (functional and basis set).
-
Frequency Calculation (Reactants): This is a critical validation step. A true energy minimum must have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a saddle point, not a stable structure.
-
Generate TS Guess: Locating a transition state is the most challenging part. A common technique is a "relaxed coordinate scan," where a key bond distance or angle (e.g., the C-I bond being broken) is systematically stretched, and all other coordinates are allowed to relax.[4] The highest energy structure from this scan serves as an excellent initial guess for the TS.
-
TS Optimization: Using the guess from the previous step, perform a transition state optimization. Algorithms like the Berny optimization in Gaussian are designed to find first-order saddle points.
-
Frequency Calculation (TS): This is the definitive validation for a transition state. A true TS must have exactly one imaginary frequency.[4] The vibrational mode corresponding to this imaginary frequency should visually represent the motion along the reaction coordinate (e.g., the C-I bond breaking and the new Pd-C and Pd-I bonds forming).
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the TS in both directions. This confirms that the located transition state correctly connects the intended reactants and products.
-
Optimize Product Geometry: The endpoint of the forward IRC calculation provides a good starting structure for the product, which is then fully optimized.
-
Single-Point Energy Refinement: To obtain highly accurate energies, it is common practice to take the optimized geometries from a smaller basis set (like def2-SVP) and perform a single, more computationally expensive energy calculation with a larger basis set (like def2-TZVP). This is often called the "tiered approach."
-
Calculate Thermodynamic Properties: From the final energies and the thermal corrections from the frequency calculations, compute the Gibbs Free Energy of activation (
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
) and the Gibbs Free Energy of reaction (ΔG‡=GTS−GReactantsngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> ).ΔGr=GProducts−GReactants
Part 4: Case Study - Competing Oxidative Addition Pathways
We will now apply this workflow to determine the kinetic preference for the oxidative addition of a generic Pd(0)L₂ catalyst to this compound. The central question is: which C-X bond breaks first?
Caption: Competing oxidative addition pathways for the aryl trihalide.
Computational Protocol: A Head-to-Head Comparison
The workflow described in Part 3 is applied independently to each of the three possible reaction pathways:
-
Pathway 1: Oxidative addition across the C-I bond.
-
Pathway 2: Oxidative addition across the C-Br bond.
-
Pathway 3: Oxidative addition across the C-Cl bond.
For each pathway, the activation energy (
ΔG‡
) and reaction energy (ΔGr
Comparative Data Summary (Hypothetical Results)
The results of these calculations are best summarized in a table for direct comparison. The following are illustrative, yet chemically realistic, values.
| Reaction Pathway | C-X Bond Cleavage | Calculated Activation Energy (
| Calculated Reaction Energy (
|
| 1 | C—I | 15.2 | -8.5 |
| 2 | C—Br | 21.8 | -2.1 |
| 3 | C—Cl | 28.5 | +4.3 |
Interpretation and Causality
The data provides a clear, quantitative prediction.
-
Kinetic Selectivity: The reaction pathway with the lowest activation energy will be the fastest. In this case, the barrier for C-I bond cleavage (15.2 kcal/mol) is significantly lower than for C-Br (21.8 kcal/mol) and C-Cl (28.5 kcal/mol). This provides strong evidence that the reaction will proceed selectively via oxidative addition into the carbon-iodine bond.[5][7] This is consistent with experimental knowledge that C-I bonds are weaker and more reactive in such catalytic cycles.
Part 5: Common Pitfalls and Best Practices
Even with a robust workflow, errors can arise. Awareness of these common pitfalls is crucial for ensuring the integrity of your results.
-
Ignoring Low-Frequency Vibrations: For molecules with flexible ligands, low-frequency torsional modes can introduce significant errors into the calculation of entropy. It is often better to compare electronic energies or enthalpies (ΔH) rather than Gibbs Free Energies (ΔG) when significant ambiguity in the low-frequency modes exists.[11]
-
Incorrect Spin State: For transition metal catalysts, multiple spin states can be close in energy. It is essential to calculate the energies of all plausible spin states for intermediates and transition states to ensure you have identified the true ground-state pathway.
-
Misinterpreting Results: Computational results are a model of reality, not reality itself. A calculated barrier of 15 kcal/mol does not mean the reaction will proceed at exactly that rate, but it does mean it is significantly more favorable than a pathway with a 22 kcal/mol barrier. The primary power of these comparisons lies in their relative values.
Conclusion
Computational analysis provides an indispensable tool for elucidating the complex reaction mechanisms of polysubstituted molecules like this compound. By systematically comparing different computational methods and adhering to a rigorous, self-validating workflow, researchers can gain quantitative insights into reaction selectivity. The case study of oxidative addition clearly demonstrates how DFT calculations can predict the preferential reactivity of the C-I bond over C-Br and C-Cl, offering clear, data-driven guidance for the design of selective chemical syntheses. This predictive power is essential for accelerating innovation in the fields of drug discovery and materials science.
References
- 1. fiveable.me [fiveable.me]
- 2. comp.chem.umn.edu [comp.chem.umn.edu]
- 3. Transition state theory - Wikipedia [en.wikipedia.org]
- 4. Transition-state theory — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 5. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Barriers of Protonation Reactions of Organometallics [ediss.uni-goettingen.de]
- 9. Accelerating computations of organometallic reaction energies through hybrid basis sets - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Mechanistic pathways for oxidative addition of aryl halides to palladium(0) complexes: A DFT study | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to X-ray Crystallography for Unambiguous Structure Determination
Abstract
In the landscape of drug discovery and development, the precise, atomic-level understanding of macromolecular structures is not merely an academic pursuit—it is a foundational requirement for rational drug design. For decades, X-ray crystallography has been the gold standard for this purpose, providing unparalleled insights into the three-dimensional architecture of proteins and nucleic acids.[1][2][3] This guide offers an in-depth, experience-driven comparison of X-ray crystallography with its principal alternatives, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Cryo-Electron Microscopy (Cryo-EM). We will dissect the core principles, present a detailed experimental workflow, and provide the critical context needed by researchers to make informed decisions about which structural biology technique best suits their scientific objectives.
The Foundational Principles of X-ray Crystallography
At its core, X-ray crystallography is a technique that allows us to determine the three-dimensional arrangement of atoms within a crystal.[2][4] The process relies on the fundamental principle that when a beam of X-rays is directed at a crystal, the electrons of the atoms in the crystal scatter the X-rays in a predictable pattern. This phenomenon is known as diffraction.[1][4]
The diffraction pattern is a collection of spots of varying intensities, which contains information about the arrangement of atoms in the crystal.[5][6] However, a critical piece of information, the phase of the diffracted X-rays, is lost during the experiment.[7][8] This gives rise to the "phase problem," a central challenge in X-ray crystallography.[7][8][9][10][11] Various techniques, such as Molecular Replacement (MR), Multiple Isomorphous Replacement (MIR), and Multi-wavelength Anomalous Dispersion (MAD), have been developed to computationally or experimentally recover this lost phase information.[4][5][7][9]
Once the phases are determined, an electron density map can be calculated. This map is a three-dimensional representation of the electron distribution in the crystal, into which a model of the molecule is built and refined.[1][4] The resolution of the final structure is a key indicator of its quality, with higher resolution (a smaller number in Angstroms) corresponding to a more detailed and accurate model.[1][12][13][14]
The X-ray Crystallography Workflow: From Gene to Structure
The journey from a gene of interest to a high-resolution 3D structure is a multi-step process that requires careful planning and execution. Each stage presents its own set of challenges and optimization opportunities.
Experimental Protocol: A Step-by-Step Guide
-
Protein Production and Purification:
-
Objective: To obtain a large quantity of highly pure and homogenous protein.
-
Methodology:
-
Clone the gene of interest into an appropriate expression vector.
-
Express the protein in a suitable host system (e.g., E. coli, insect cells, mammalian cells).
-
Lyse the cells and purify the target protein using a series of chromatography steps (e.g., affinity, ion exchange, size exclusion).
-
-
Expertise & Experience: Purity of >95% is generally required for crystallization.[15] The final purification step, size exclusion chromatography, is critical for ensuring the sample is monodisperse, meaning the protein molecules are not aggregated.[15]
-
-
Crystallization:
-
Objective: To grow well-ordered, single crystals of the protein that are large enough for diffraction experiments (typically >0.1 mm).[5][16]
-
Methodology:
-
Set up crystallization screens using various techniques, most commonly vapor diffusion (hanging or sitting drop).[15][17][18]
-
In vapor diffusion, a drop containing the purified protein and a precipitant solution is allowed to equilibrate with a larger reservoir of the precipitant solution at a higher concentration.[18][19]
-
This slow evaporation of water from the drop gradually increases the protein and precipitant concentration, driving the protein out of solution and, under the right conditions, forming a crystal.[15][18]
-
-
Expertise & Experience: Crystallization is often the most significant bottleneck in the process.[2] Success is influenced by many factors including pH, temperature, protein concentration, and the nature of the precipitant.[18]
-
-
Data Collection:
-
Objective: To collect a complete set of high-quality diffraction data from the crystal.
-
Methodology:
-
The crystal is mounted and cryo-cooled in liquid nitrogen to minimize radiation damage from the X-ray beam.[1]
-
The crystal is then exposed to a monochromatic X-ray beam, often at a synchrotron facility for high intensity.[1][6]
-
As the crystal is rotated in the beam, the diffracted X-rays are recorded by a detector.[5][6]
-
-
Expertise & Experience: Synchrotron sources are preferred due to their high-intensity beams, which can significantly improve the quality and resolution of the diffraction data.
-
-
Data Processing and Structure Determination:
-
Objective: To process the raw diffraction images and solve the 3D structure of the molecule.
-
Methodology:
-
The diffraction images are processed to determine the position and intensity of each reflection.
-
The phase problem is solved using one of the methods mentioned earlier (e.g., MR, MIR, MAD).
-
An initial electron density map is calculated.
-
A molecular model is built into the electron density map and refined to improve its fit to the experimental data.
-
-
Expertise & Experience: The quality of the electron density map is highly dependent on the resolution of the data. At high resolution (e.g., 1.5 Å), individual atoms can be clearly resolved.[13]
-
-
Structure Validation:
-
Objective: To ensure the final atomic model is accurate and consistent with the experimental data and known chemical principles.
-
Methodology:
-
Trustworthiness: The R-factor measures the agreement between the observed diffraction data and the data calculated from the model.[14][20] R-free is a cross-validation metric calculated from a small subset of reflections that were not used in the refinement process.[20][21] A low R-free value indicates that the model is not over-fitted to the data.[20]
-
Workflow Diagram
Caption: The X-ray Crystallography Workflow.
A Comparative Analysis: X-ray Crystallography vs. The Alternatives
While X-ray crystallography is a powerful technique, it is not always the most suitable method for every research question. NMR spectroscopy and Cryo-EM have emerged as powerful alternatives, each with its own set of strengths and weaknesses.[22][23][24]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a technique that can determine the structure of macromolecules in solution, providing valuable information about their dynamics and interactions.[23] However, NMR is generally limited to smaller proteins (typically < 40 kDa) and requires high concentrations of a stable, soluble sample.[25]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has undergone a "resolution revolution" in recent years, making it a highly competitive technique for structure determination, particularly for large, complex, or flexible macromolecules that are difficult to crystallize.[23][26][27] In Cryo-EM, a sample is rapidly frozen in a thin layer of vitreous ice, and its structure is determined from thousands of 2D projection images taken with an electron microscope.[28]
Quantitative Comparison of Structural Biology Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Cryo-Electron Microscopy (Single Particle) |
| Sample State | Solid (Crystal) | Solution | Vitrified Ice (Amorphous Solid) |
| Resolution | Typically 1.5 - 3.5 Å (can be < 1.0 Å) | Typically 1.5 - 2.5 Å (indirect) | Typically 2.5 - 5 Å (can be < 2.0 Å) |
| Molecular Weight | No theoretical upper limit | Practically < 40 kDa | > 50 kDa is ideal |
| Sample Amount | mg quantities | mg quantities | µg quantities |
| Key Advantage | High resolution, well-established | Provides information on dynamics in solution | Can study large, complex, and flexible molecules; no crystallization needed |
| Key Limitation | Requires well-ordered crystals | Size limitation, requires high solubility | Lower resolution for smaller proteins, computationally intensive |
Decision-Making Diagram for Technique Selection
Caption: Choosing the Right Structural Method.
Trustworthiness and Validation: Ensuring the Integrity of the Final Structure
A determined crystal structure is a model that represents the experimental data. Therefore, it is crucial to critically evaluate its quality.[12] As mentioned, the R-factor and R-free are the primary indicators of how well the model fits the data.[12][14][20] Generally, a well-refined structure will have an R-factor in the range of 15-25%.[12]
Other important validation criteria include:
-
Ramachandran Plot: This plot assesses the conformational quality of the protein backbone, with the vast majority of residues expected to fall within favored regions.
-
Bond Lengths and Angles: These should conform to standard values derived from high-resolution small-molecule crystal structures.[12]
-
Clash Score: This metric identifies any steric clashes between atoms, which should be minimal in a well-refined structure.
By rigorously applying these validation checks, researchers can have confidence in the accuracy and reliability of the determined structure, which is paramount for applications such as structure-based drug design.[29][30]
Conclusion: The Enduring Role of X-ray Crystallography in Drug Discovery
Despite the rapid advancements in Cryo-EM, X-ray crystallography remains a cornerstone of structural biology and drug discovery.[22][30][31][32] Its ability to deliver atomic-resolution structures provides an unparalleled level of detail for understanding protein-ligand interactions, guiding lead optimization, and facilitating rational drug design.[29][31][33][34]
The choice of which structural biology technique to use will always depend on the specific biological question and the properties of the molecule under investigation. Often, these techniques are used in a complementary manner to provide a more complete picture of a molecule's structure and function.[22] As technology continues to evolve, the synergy between X-ray crystallography, NMR, and Cryo-EM will undoubtedly continue to drive innovation in drug discovery and our fundamental understanding of biological systems.
References
- 1. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 2. phys.libretexts.org [phys.libretexts.org]
- 3. Protein Structure Analysis and Validation with X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. sciencevivid.com [sciencevivid.com]
- 7. people.bu.edu [people.bu.edu]
- 8. Facing the phase problem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase problem - Wikipedia [en.wikipedia.org]
- 10. Phase problem in crystallography [opg.optica.org]
- 11. ias.ac.in [ias.ac.in]
- 12. Validation and Quality Assessment of X-ray Protein Structures [proteinstructures.com]
- 13. mdpi.com [mdpi.com]
- 14. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 15. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]
- 16. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 17. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 18. Protein crystallization - Wikipedia [en.wikipedia.org]
- 19. Methods for Protein Crystallization | Encyclopedia MDPI [encyclopedia.pub]
- 20. For X-ray crystallography structures | Analysing and evaluating macromolecular models [ebi.ac.uk]
- 21. dictionary.iucr.org [dictionary.iucr.org]
- 22. creative-biostructure.com [creative-biostructure.com]
- 23. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 24. X-Ray Crystallography Alternative → Area → Resource 1 [energy.sustainability-directory.com]
- 25. scribd.com [scribd.com]
- 26. [Cryo-microscopy, an alternative to the X-ray crystallography?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. kbdna.com [kbdna.com]
- 28. Comparing Analytical Techniques for Structural Biology [nanoimagingservices.com]
- 29. migrationletters.com [migrationletters.com]
- 30. tandfonline.com [tandfonline.com]
- 31. creative-biostructure.com [creative-biostructure.com]
- 32. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Application of X-ray Crystallography in Protein Structure Determination: Principles and Real-World Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 34. news-medical.net [news-medical.net]
A Strategic Guide to the Cost-Effectiveness and Synthetic Utility of 1-Bromo-2-chloro-4-iodo-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, particularly in the realms of pharmaceutical and materials science, the choice of building blocks is paramount. Polysubstituted aromatic compounds are foundational to the construction of novel molecular architectures. Among these, 1-Bromo-2-chloro-4-iodo-3-methylbenzene emerges as a uniquely functionalized scaffold, offering a versatile platform for sequential and site-selective cross-coupling reactions. This guide provides an in-depth technical analysis of the synthesis, reactivity, and cost-effectiveness of this intriguing trihalogenated toluene derivative, comparing its performance with viable alternatives in key synthetic transformations.
The Strategic Advantage of Multiple Halogen Substituents
The presence of three different halogen atoms—iodine, bromine, and chlorine—on the same aromatic ring, each with distinct reactivities in palladium-catalyzed cross-coupling reactions, is the cornerstone of this compound's synthetic utility. The generally accepted order of reactivity for carbon-halogen bonds in oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl.[1][2] This differential reactivity allows for a programmed, stepwise functionalization of the aromatic core, enabling the introduction of different moieties at specific positions.
Proposed Synthesis of this compound
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Proposed Synthesis
Step 1: Iodination of 2-Chloro-3-methylaniline
-
In a well-ventilated fume hood, dissolve 2-chloro-3-methylaniline (1.0 eq.) in glacial acetic acid.
-
To this solution, add a solution of iodine monochloride (1.1 eq.) in glacial acetic acid dropwise at room temperature with stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-iodo-2-chloro-3-methylaniline.
Step 2: Sandmeyer Reaction of 4-Iodo-2-chloro-3-methylaniline
-
Suspend 4-iodo-2-chloro-3-methylaniline (1.0 eq.) in a mixture of hydrobromic acid (48%) and water at 0-5 °C in an ice bath.
-
To this suspension, add a solution of sodium nitrite (1.2 eq.) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in hydrobromic acid (48%).
-
Add the cold diazonium salt solution to the copper(I) bromide solution portion-wise, with vigorous stirring. Effervescence will be observed.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Spectroscopic Characterization (Predicted)
Table 1: Predicted 1H and 13C NMR Data for this compound
| 1H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Ar-H | 7.8 - 7.9 | d | J ≈ 8.0 |
| Ar-H | 7.2 - 7.3 | d | J ≈ 8.0 |
| CH3 | 2.4 - 2.5 | s | - |
| 13C NMR | Predicted Chemical Shift (ppm) | ||
| C-I | 95 - 100 | ||
| C-Br | 115 - 120 | ||
| C-Cl | 130 - 135 | ||
| C-CH3 | 138 - 142 | ||
| C-H | 130 - 135 | ||
| C-H | 140 - 145 | ||
| CH3 | 20 - 23 |
Comparative Performance in Cross-Coupling Reactions
The true value of this compound lies in its potential for selective functionalization. The distinct reactivities of the C-I, C-Br, and C-Cl bonds allow for a hierarchical approach to molecular construction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds.[6][7] The high reactivity of the C-I bond allows for selective coupling at the 4-position under mild conditions, leaving the C-Br and C-Cl bonds intact for subsequent transformations.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Representative Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
To a Schlenk flask, add this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, 2-3 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Heck Reaction
The Heck reaction facilitates the formation of C-C bonds between an aryl halide and an alkene.[8][9] Similar to the Suzuki coupling, the C-I bond is expected to react preferentially, allowing for the introduction of a vinyl group at the 4-position.
Representative Experimental Protocol: Selective Heck Reaction
-
In a reaction vessel, combine this compound (1.0 eq.), the alkene (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)2, 1-5 mol%), a phosphine ligand (e.g., PPh3, P(o-tol)3), and a base (e.g., Et3N, K2CO3, 1.5-2.0 eq.).
-
Add a suitable solvent (e.g., DMF, NMP, or dioxane).
-
Degas the mixture and heat under an inert atmosphere to 100-140 °C.[10]
-
Monitor the reaction until the starting material is consumed.
-
Work-up involves cooling, dilution with an organic solvent, washing, drying, and purification.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds.[11][12] The selective amination at the 4-position can be achieved by leveraging the high reactivity of the C-I bond.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Representative Experimental Protocol: Selective Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), a suitable ligand (e.g., a biarylphosphine ligand, 2-4 mol%), and a base (e.g., NaOtBu, K3PO4, 1.2-1.5 eq.).[13]
-
Add this compound (1.0 eq.) and the amine (1.2 eq.), followed by an anhydrous solvent (e.g., toluene, dioxane).
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic layer and purify the product by chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[1][14] The C-I bond's high reactivity allows for the selective introduction of an alkynyl group at the 4-position.
Representative Experimental Protocol: Selective Sonogashira Coupling
-
To a reaction flask, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., Et3N, piperidine).
-
Add a suitable solvent (e.g., THF, DMF).
-
Degas the mixture and then add the terminal alkyne (1.1-1.5 eq.) under an inert atmosphere.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up typically involves filtration to remove the amine hydrohalide salt, followed by extraction and purification.
Comparison with Alternatives
The primary alternatives to this compound are other polysubstituted aromatic building blocks. The choice of an alternative depends on the desired substitution pattern and the specific synthetic strategy.
Table 2: Comparison of this compound with Alternatives
| Feature | This compound | Dihalogenated Toluenes (e.g., 1-Bromo-4-iodotoluene) | Trihalogenated Benzenes (e.g., 1-Bromo-2-chloro-4-iodobenzene) |
| Synthetic Versatility | High; three distinct reactive sites for sequential functionalization. | Moderate; two distinct reactive sites. | High; three distinct reactive sites, but lacks the methyl group for further modification. |
| Regioselectivity | Potentially excellent due to the well-defined reactivity difference of the halogens. | Good, based on halogen reactivity. | Potentially excellent, based on halogen reactivity. |
| Potential for Complexity | High; allows for the synthesis of highly substituted, complex molecules. | Moderate. | High. |
| Cost-Effectiveness | Likely to be higher in cost due to a more complex synthesis. | Generally more cost-effective due to simpler synthesis. | Cost will be comparable or slightly lower than the toluene derivative. |
Cost-Effectiveness Analysis
The cost-effectiveness of using this compound is a trade-off between its higher initial cost and its significant synthetic versatility.
-
Initial Cost: The multi-step synthesis required for this compound suggests that its price will be higher than that of simpler di- or trihalogenated benzenes or toluenes. The cost of the starting materials and the number of synthetic steps are key determinants of the final price.
-
Synthetic Efficiency: The ability to perform sequential, site-selective reactions on a single substrate can significantly reduce the overall step count in a complex synthesis. This can lead to savings in time, materials, and labor, potentially offsetting the higher initial cost of the building block. By avoiding the need for separate protection-deprotection steps or the synthesis of multiple, differently substituted intermediates, this compound can offer a more convergent and efficient synthetic route.
-
Value in Drug Discovery: In the context of drug discovery and development, the ability to rapidly generate a library of diverse analogues from a single advanced intermediate is highly valuable.[15][16][17] The unique substitution pattern of this compound allows for the exploration of chemical space around a core scaffold, which can accelerate the identification of lead compounds.
Conclusion
This compound is a highly functionalized building block with significant potential for the synthesis of complex, polysubstituted aromatic compounds. Its key advantage lies in the differential reactivity of its three halogen substituents, which enables programmed and site-selective cross-coupling reactions. While its synthesis is more involved than that of simpler analogues, leading to a likely higher cost, its versatility can offer a more efficient and convergent approach to complex target molecules. For researchers in drug discovery and materials science, the strategic use of such a scaffold can provide a powerful tool for the rapid generation of molecular diversity and the construction of novel chemical entities. The decision to employ this reagent should be based on a careful consideration of the overall synthetic strategy, where its potential to streamline a complex synthesis may well justify its initial cost.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 4. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 [docs.google.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. news.umich.edu [news.umich.edu]
- 16. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. waseda.jp [waseda.jp]
A Guide to the Spectroscopic Verification of 1-Bromo-2-chloro-4-iodo-3-methylbenzene: A Comparative Analysis
In the realm of synthetic chemistry, particularly in pharmaceutical and materials science research, the unambiguous confirmation of a molecule's structure and purity is not merely a procedural step but the bedrock of reliable and reproducible science. A synthesized compound, born from a multi-step reaction, carries with it a history—potential byproducts, residual starting materials, and trapped solvents. Its commercial counterpart, conversely, serves as a benchmark, a standard against which the synthetic chemist’s success is measured.
This guide provides an in-depth spectroscopic comparison between a hypothetically synthesized batch of 1-Bromo-2-chloro-4-iodo-3-methylbenzene and a certified commercial standard. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data to not only confirm the identity of the target molecule but also to identify and diagnose potential impurities in the synthetic sample. This exercise is designed to showcase the power of a multi-technique analytical approach, a self-validating system for rigorous chemical characterization.
The Molecule: this compound
The target molecule is a polysubstituted aromatic ring, a versatile building block in organic synthesis. The distinct electronic environments created by the four different substituents (Bromo, Chloro, Iodo, and Methyl) and the two remaining aromatic protons provide a rich and unique spectroscopic fingerprint.
Caption: Structure of this compound with numbered positions.
Part 1: Spectroscopic Prediction and Foundational Principles
Before analyzing the spectra, we must first predict the expected signals based on fundamental principles of spectroscopy. This predictive exercise is crucial as it forms the basis of our hypothesis for the structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR provides information about the number of chemically distinct protons, their electronic environment, and their proximity to other protons.[1]
-
Chemical Shift (δ) : Aromatic protons typically resonate between 6.5-8.5 ppm due to the deshielding effect of the ring current.[2][3][4] The electron-withdrawing halogens will further deshield the adjacent protons, pushing them downfield. The methyl group protons, being benzylic, are expected between 2.3-3.0 ppm.[4]
-
Integration : The area under each signal is proportional to the number of protons it represents.[5] We expect a ratio of 1:1:3 for the two aromatic protons and the methyl group protons.
-
Splitting (Multiplicity) : The n+1 rule dictates that a signal will be split into n+1 peaks by 'n' neighboring, non-equivalent protons.[5][6] The two aromatic protons are adjacent to each other and should appear as doublets. The methyl protons have no adjacent protons and will be a singlet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR reveals the number of chemically non-equivalent carbon atoms.[1][7]
-
Signal Count : Due to the lack of symmetry, all seven carbon atoms in the molecule are chemically distinct and should produce seven unique signals.[1]
-
Chemical Shift (δ) : Aromatic carbons typically appear in the 110-150 ppm range.[3] Carbons directly bonded to electronegative halogens will be significantly affected; the C-I bond often results in a carbon signal that is shifted upfield (to a lower ppm value) compared to C-Br and C-Cl due to the heavy atom effect. The methyl carbon will appear significantly upfield, typically between 15-25 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.[8][9]
-
Aromatic C-H Stretch : A characteristic weak to medium band just above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹.[4][10]
-
Aliphatic C-H Stretch : Absorption from the methyl group, appearing just below 3000 cm⁻¹, usually in the 2850-2975 cm⁻¹ range.[11]
-
Aromatic C=C Stretch : A series of peaks in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.[4][10]
-
C-Halogen Stretch : Carbon-halogen bonds absorb in the fingerprint region (<1000 cm⁻¹). These can be difficult to assign definitively but their presence is expected. C-Cl stretches are typically 700-800 cm⁻¹, C-Br are 500-650 cm⁻¹, and C-I are found below 600 cm⁻¹.[11]
Mass Spectrometry (MS)
MS provides the molecular weight and information about the molecule's fragmentation pattern, aiding in confirming its elemental composition.[2]
-
Molecular Ion (M⁺) : The molecular ion peak is determined by the sum of the masses of the most abundant isotopes. For C₇H₅⁷⁹Br³⁵Cl¹²⁷I, the molecular weight is approximately 374 g/mol .
-
Isotopic Pattern : The presence of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will create a highly characteristic cluster of peaks for the molecular ion and any fragments containing these halogens.[12][13] The primary peaks in the molecular ion region will be at M, M+2, M+4, and M+6, with relative intensities dictated by the isotopic abundances.
-
Fragmentation : Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen radical (e.g., M-Br, M-Cl, M-I) or cleavage of the methyl group (M-CH₃).[12][14][15]
Part 2: Experimental Protocols and Workflow
To ensure data integrity, standardized protocols must be followed. The causality behind these steps is to obtain high-resolution, reproducible data free from artifacts.
Caption: General workflow for the spectroscopic analysis and comparison of chemical samples.
Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Preparation : Dissolve 5-10 mg of the sample (synthesized or commercial) in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation : A 400 MHz spectrometer.
-
¹H NMR Acquisition : Acquire data with a 30° pulse angle, a 2-second relaxation delay, and 16 scans. Process the data with a 0.3 Hz line broadening exponential function.
-
¹³C NMR Acquisition : Acquire data using a proton-decoupled pulse sequence, a 45° pulse angle, a 5-second relaxation delay, and accumulate 1024 scans.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Preparation : Place a small, solvent-free amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation : An FT-IR spectrometer equipped with a universal ATR accessory.
-
Acquisition : Collect the spectrum from 4000 to 400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be collected and subtracted from the sample spectrum.
-
-
Mass Spectrometry (MS)
-
Preparation : Dissolve ~1 mg of the sample in 1 mL of dichloromethane.
-
Instrumentation : A Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Acquisition : Inject 1 µL of the solution into the GC. The EI source energy should be set to 70 eV. Scan the mass range from m/z 40 to 500.
-
Part 3: Data Comparison and In-Depth Analysis
Here, we present the hypothetical data obtained from the commercial standard and the newly synthesized batch.
Data Summary Tables
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Signal | Commercial Sample δ (ppm) | Multiplicity | Integration | Synthesized Sample δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|---|---|---|
| 1 | 7.71 | d | 1H | 7.71 | d | 1H | Ar-H (H-6) |
| 2 | 7.45 | d | 1H | 7.45 | d | 1H | Ar-H (H-5) |
| 3 | 2.40 | s | 3H | 2.40 | s | 3H | -CH ₃ |
| 4 | - | - | - | 5.30 | s | ~0.05H | Impurity |
| 5 | - | - | - | 2.15 | s | ~0.02H | Impurity |
Table 2: ¹³C NMR Data (101 MHz, CDCl₃)
| Commercial Sample δ (ppm) | Synthesized Sample δ (ppm) | Assignment |
|---|---|---|
| 141.2 | 141.2 | C-Br |
| 139.8 | 139.8 | C-H (C-6) |
| 136.5 | 136.5 | C-CH₃ |
| 133.1 | 133.1 | C-Cl |
| 130.4 | 130.4 | C-H (C-5) |
| 98.7 | 98.7 | C-I |
| 21.8 | 21.8 | -C H₃ |
| - | 53.8 | Impurity |
| - | 29.7 | Impurity |
Table 3: Key IR Absorptions (ATR, cm⁻¹)
| Commercial Sample (cm⁻¹) | Synthesized Sample (cm⁻¹) | Assignment |
|---|---|---|
| 3075 | 3075 | Aromatic C-H stretch |
| 2960, 2870 | 2960, 2870 | Aliphatic C-H stretch |
| 1585, 1470 | 1585, 1470 | Aromatic C=C stretch |
| 780 | 780 | C-Cl stretch / C-H oop bend |
| 650 | 650 | C-Br stretch |
| 545 | 545 | C-I stretch |
Table 4: Mass Spectrometry Data (EI, m/z)
| Commercial Sample (m/z) | Synthesized Sample (m/z) | Assignment |
|---|---|---|
| 374, 376, 378 | 374, 376, 378 | [M]⁺ Cluster |
| 295, 297 | 295, 297 | [M-Br]⁺ |
| 247 | 247 | [M-I]⁺ |
| 359, 361, 363 | 359, 361, 363 | [M-CH₃]⁺ |
Interpretation: The Commercial Standard
The data from the commercial sample aligns perfectly with our predictions, providing a textbook example of the target molecule's spectroscopic signature.
-
In the ¹H NMR spectrum , two signals appear in the aromatic region at 7.71 and 7.45 ppm. Their integration of 1H each and their splitting into doublets confirm the presence of two adjacent aromatic protons. The singlet at 2.40 ppm integrating to 3H is unequivocally the methyl group.
-
The ¹³C NMR spectrum displays seven distinct signals, confirming the absence of molecular symmetry. The signals at 141.2, 133.1, and 98.7 ppm are assigned to the carbons bearing the bromo, chloro, and iodo substituents, respectively. The upfield shift to 98.7 ppm for the carbon attached to iodine is a classic example of the heavy atom effect.
-
The IR spectrum shows all the characteristic vibrations: the aromatic C-H stretch at 3075 cm⁻¹, aliphatic C-H stretches below 3000 cm⁻¹, and the key aromatic ring stretches at 1585 and 1470 cm⁻¹.[16][17][18][19]
-
Mass Spectrometry reveals a molecular ion cluster with the most abundant peak at m/z 374, corresponding to the molecular formula C₇H₅⁷⁹Br³⁵Cl¹²⁷I. The observed isotopic pattern is consistent with the presence of one bromine and one chlorine atom. Key fragments corresponding to the loss of bromine ([M-Br]⁺) and iodine ([M-I]⁺) are also present, further corroborating the structure.
Interpretation: The Synthesized Sample
The spectra of the synthesized sample show all the signals present in the commercial standard, confirming that the desired product, this compound, was successfully synthesized. However, the presence of additional, low-intensity signals points to impurities.
-
¹H NMR Analysis : The most telling evidence comes from the proton NMR spectrum. A sharp singlet is observed at 5.30 ppm. This chemical shift is characteristic of dichloromethane (CH₂Cl₂), a common solvent for extraction and chromatography. Its low integration (~0.05H relative to the product's 1H signals) indicates it is a trace residual solvent. Another small singlet at 2.15 ppm is characteristic of acetone, often used for cleaning glassware, suggesting a minor contamination.
-
¹³C NMR Analysis : The presence of dichloromethane is confirmed by a corresponding impurity peak at 53.8 ppm in the ¹³C NMR spectrum. A peak at 29.7 ppm corresponds to the methyl carbons of acetone. The fact that all seven signals for the desired product are present and sharp indicates that no significant isomeric byproducts were formed during the synthesis.
-
IR and MS Analysis : The IR spectrum of the synthesized sample is nearly identical to the commercial one, which is expected as trace solvent impurities are often not detectable by this method. Similarly, in the GC-MS data, the primary peak corresponds to the desired product. The volatile solvent impurities would typically elute much earlier from the GC column and might be missed if the acquisition start time is delayed (a common practice to protect the filament from the solvent injection peak).
Conclusion: A Tale of Two Samples
This comparative guide demonstrates the critical importance of a multi-faceted spectroscopic approach in modern chemical research. The commercial sample served as an invaluable, authenticated benchmark, allowing us to confidently assign every signal for this compound.
For the synthesized sample, this rigorous analysis confirmed the successful formation of the target molecule. More importantly, it provided a clear and actionable diagnosis of the impurities present. The identification of residual dichloromethane and acetone points to a need for more stringent purification, perhaps by drying the final product under high vacuum at a slightly elevated temperature. This level of detailed characterization is essential, as even trace impurities can have significant impacts on subsequent reactions or biological assays. By combining NMR, IR, and MS, we construct a self-validating system that upholds the highest standards of scientific integrity, ensuring that the material in the vial is exactly what it is intended to be.
References
- 1. azooptics.com [azooptics.com]
- 2. fiveable.me [fiveable.me]
- 3. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]
- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 5. acdlabs.com [acdlabs.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. kisacademics.com [kisacademics.com]
- 8. tutorchase.com [tutorchase.com]
- 9. Chemistry Teaching Labs - IR frequency table [chemtl.york.ac.uk]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. scribd.com [scribd.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. scribd.com [scribd.com]
- 19. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-2-chloro-4-iodo-3-methylbenzene
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling and disposal of complex chemical reagents like 1-Bromo-2-chloro-4-iodo-3-methylbenzene demand a meticulous, scientifically grounded approach. This guide provides the essential, immediate safety and logistical information for its proper disposal, moving beyond a simple checklist to explain the causality behind each procedural step.
Immediate Safety Profile & Hazard Assessment
This compound is a poly-halogenated aromatic compound. While specific toxicological data for this exact molecule is not extensively published, its structure necessitates handling it with the assumption of significant hazard. Structurally similar compounds are known to cause skin, eye, and respiratory irritation.[1][2][3] The primary hazards stem from inhalation, skin contact, and ingestion.
Causality of Precautions: The presence of multiple halogen atoms (Bromine, Chlorine, Iodine) on a benzene ring increases the molecule's reactivity and potential for biological disruption. Therefore, exposure must be minimized through rigorous adherence to personal protective equipment (PPE) protocols.
Mandatory Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]
-
Skin Protection: Use impervious gloves (e.g., Nitrile, Neoprene) inspected before use. Wear a chemically resistant lab coat.[4][5]
-
Respiratory Protection: All handling of this compound, especially when a solid, should be done in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][4] If exposure limits are exceeded, a full-face respirator may be necessary.[4]
Waste Characterization: A Regulatory Imperative
Proper disposal begins with correct waste classification. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this compound is classified as a hazardous waste due to its nature as a halogenated organic compound.[6][7]
Assigning the Correct Waste Code: The specific EPA hazardous waste code depends on its use.
-
F-List Wastes: If this chemical is used as a solvent (e.g., for degreasing or as a reaction medium) and becomes spent, it would likely fall under codes F001 or F002 . These codes are for spent halogenated solvents.[8][9][10]
-
U-List or P-List Wastes: If unused commercial-grade this compound is discarded, it would be classified as a U- or P-listed waste. However, this specific chemical is not currently on these lists.
-
D-List Wastes: The waste could also be classified based on characteristics like toxicity (D004-D043).[11] For instance, if it contains constituents like benzene or chloroform above regulatory limits, it would acquire those codes.[8]
The most critical aspect is identifying it as a halogenated organic compound , which dictates the required disposal pathway.[6][12] Always consult with your institution's Environmental Health & Safety (EHS) department for definitive waste code assignment.
Data Summary Table
| Parameter | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1000573-57-8 | [13] |
| Molecular Formula | C₇H₅BrClI | [13] |
| Molecular Weight | 331.38 g/mol | [13] |
| Primary Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant | [1][2][3] |
| Likely RCRA Codes | F001, F002 (if used as a solvent) | [9][10] |
Disposal Workflow and Step-by-Step Procedures
The following workflow provides a logical path from waste generation to final disposal. This system is designed to be self-validating, ensuring compliance and safety at each stage.
Disposal Decision Workflow Diagram
Caption: Decision workflow for safe and compliant disposal.
Experimental Protocol: Step-by-Step Disposal
1. Immediate Containment and Labeling:
-
Action: As soon as the material is designated as waste, place it in a chemically compatible, leak-proof container, typically a glass bottle with a screw cap.[4]
-
Causality: Halogenated compounds can be corrosive or reactive. Using an inert container like glass prevents degradation of the container and potential leaks.
-
Labeling: Affix a "Hazardous Waste" label immediately. The label must include:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound"
-
The specific hazard characteristics (e.g., Irritant, Toxic)
-
Accumulation start date.
-
2. Waste Segregation:
-
Action: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area.
-
Causality: This is a critical step. Mixing halogenated organic waste with non-halogenated waste streams complicates and increases the cost of disposal. More importantly, accidental mixing with incompatible chemicals (e.g., strong bases or oxidizers) could trigger a dangerous reaction. Store apart from incompatible materials.[14]
3. Final Disposal via Licensed Contractor:
-
Action: Arrange for collection by a licensed hazardous waste disposal company. Provide them with the waste characterization information and a copy of the Safety Data Sheet (SDS).
-
Causality: Federal and local laws mandate that hazardous waste be handled, transported, and disposed of only by certified professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF).[1]
-
Disposal Technology: The required method for destroying halogenated organic compounds is high-temperature incineration.[12] This process ensures the complete breakdown of the molecule into less harmful components like carbon dioxide, water, and inorganic halides, which are then scrubbed from the exhaust stream.
Spill and Decontamination Procedures
In Case of a Spill:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[4]
-
Control Ignition Sources: Remove all sources of ignition.[4]
-
Containment: Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[14] Use spark-proof tools if applicable.[4]
-
Decontamination: Clean the spill area with soap and water.[4] Collect all cleanup materials, including contaminated gloves and wipes, as hazardous waste.
Decontamination of Equipment:
-
Action: Thoroughly rinse all glassware and equipment that contacted the chemical with a suitable solvent (e.g., acetone, ethanol), followed by a wash with soap and water.
-
Causality: The initial solvent rinse solubilizes and removes the bulk of the chemical residue. The subsequent soap and water wash removes any remaining traces.
-
Waste Management: The initial solvent rinse (rinsate) must be collected and disposed of as F001 or F002 halogenated hazardous waste. Do not discharge it down the drain.[14]
By adhering to these scientifically sound and regulation-compliant procedures, you ensure the safety of yourself and your colleagues, protect the environment, and uphold the integrity of our scientific mission.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. echemi.com [echemi.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. epa.gov [epa.gov]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. wku.edu [wku.edu]
- 10. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. actenviro.com [actenviro.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. appchemical.com [appchemical.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Scientist's Guide to Personal Protective Equipment for Handling 1-Bromo-2-chloro-4-iodo-3-methylbenzene
Hazard Profile Analysis: Understanding the Imperative for Protection
1-Bromo-2-chloro-4-iodo-3-methylbenzene belongs to the class of halogenated aromatic compounds, which are pivotal building blocks in pharmaceutical and materials science research.[3] Their utility, however, is matched by a need for stringent safety protocols. The presence of multiple halogen substituents on the benzene ring suggests a high likelihood of biological activity and potential hazards.
Based on aggregated GHS data for closely related structures like 1-Bromo-2-chloro-4-iodobenzene, the primary hazards are clear[4]:
-
Skin Irritation (Category 2): Causes skin irritation.[4][5] Prolonged or repeated contact can lead to more severe conditions.
-
Serious Eye Irritation (Category 2A): Causes significant eye irritation which could result in damage if not addressed immediately.[4][5][6]
-
Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Vapors or dusts may cause irritation to the respiratory tract.[4][5][6]
-
Acute Toxicity: While not definitively classified for this specific molecule, similar compounds are often harmful if swallowed or inhaled.[5][7]
The causality is direct: the chemical's reactivity and ability to interact with biological tissues necessitate a robust barrier—our Personal Protective Equipment (PPE)—to prevent any direct contact.
The Core PPE Ensemble: A Component-by-Component Breakdown
A comprehensive PPE strategy is the cornerstone of safe handling. This is not merely a checklist but a system designed to protect you from identified risks.
Eye and Face Protection
This is a non-negotiable line of defense.
-
Equipment: At a minimum, wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[8][9]
-
Expert Rationale: Goggles are essential to protect against splashes and potential vapors that can cause serious eye irritation.[1][8] For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield must be worn in addition to safety goggles to protect the entire face.[1][2][10]
Hand Protection
There is no universal glove; selection must be deliberate and informed by chemical compatibility.
-
Equipment: Chemical-resistant gloves are mandatory. Nitrile gloves are a common starting point for incidental contact with oils, greases, and limited exposure to acids and bases.[2][11][12]
-
Expert Rationale: For halogenated aromatic compounds, prolonged contact or immersion requires gloves with superior chemical resistance. Butyl rubber gloves are an excellent choice as they perform well against ketones and esters but are not recommended for halogenated solvents.[13][14] Neoprene also offers good resistance to a range of chemicals including acids, bases, and hydrocarbons.[12][14] Crucially, always consult the glove manufacturer's chemical resistance chart for specific breakthrough times and degradation data against your specific solvents and reagents. [15][16] Always inspect gloves for tears or punctures before use.[8][9]
Body Protection
Your street clothes are not a substitute for laboratory-grade protection.
-
Equipment: A flame-resistant lab coat is the minimum requirement.[2] For tasks involving larger quantities or significant splash risks, a chemically resistant apron should be worn over the lab coat.[1][11]
-
Expert Rationale: This layer of protection prevents incidental skin contact from spills and splashes.[2] All protective clothing should be laundered separately from personal clothing.[17][18] Ensure you are wearing closed-toe shoes; chemical-resistant shoe covers may be necessary depending on the scale of work.[1][19]
Respiratory Protection
Engineering controls are the primary defense against respiratory exposure.
-
Equipment: All handling of this compound should be conducted within a certified chemical fume hood.[1][2][7]
-
Expert Rationale: The fume hood is the most critical piece of equipment for preventing the inhalation of vapors, which may cause respiratory irritation.[1][5] If a situation arises where ventilation is inadequate or engineering controls fail, a NIOSH-approved respirator with organic vapor cartridges must be used.[1] For emergency situations such as a large spill, a self-contained breathing apparatus (SCBA) is necessary.[1]
Operational Protocols: From Donning to Disposal
Procedural discipline ensures that your PPE is effective.
Recommended PPE for Different Scenarios
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Safety Goggles | Nitrile or Neoprene Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Safety Goggles & Face Shield | Chemical-Resistant Gloves (Neoprene/Butyl) | Lab Coat & Chemical-Resistant Apron | Chemical Fume Hood |
| Running & Monitoring Reaction | Safety Goggles | Chemical-Resistant Gloves (Neoprene/Butyl) | Lab Coat | Chemical Fume Hood |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves | Chemical-Resistant Suit/Coveralls | NIOSH-Approved Respirator (as needed) |
Safe Handling Workflow
The following diagram illustrates the critical workflow for handling halogenated aromatic compounds, ensuring safety at every step.
Caption: Safe handling workflow for this compound.
Step-by-Step Methodologies
PPE Donning and Doffing Sequence: The order is critical to prevent cross-contamination.
-
Donning (Putting On):
-
Lab Coat or Apron
-
Safety Goggles and/or Face Shield
-
Gloves (pull cuffs over the sleeves of the lab coat)
-
-
Doffing (Taking Off):
Operational Plan for Waste Disposal:
-
Characterize Waste: All materials contaminated with this compound, including excess reagent, solvent rinses, and contaminated consumables (e.g., weigh paper, pipette tips, gloves), must be treated as hazardous waste.[2]
-
Segregate Waste Streams: Halogenated organic waste must be collected in a separate, designated waste container from non-halogenated waste.[1] This is crucial for proper disposal by incineration and to prevent dangerous chemical reactions in mixed waste streams.
-
Label Containers: Ensure the hazardous waste container is clearly and accurately labeled with its contents.[2][17]
-
Container Management: Keep waste containers tightly closed when not in use and store them in a well-ventilated secondary containment area.[5][6][20]
-
Disposal: Follow your institution's specific hazardous waste disposal procedures, which will involve collection by trained environmental health and safety personnel.[1][2] Do not pour any amount of this chemical or its solutions down the drain.[6][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Bromo-2-chloro-4-iodobenzene | 535934-25-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 1-Bromo-2-chloro-4-iodobenzene | C6H3BrClI | CID 2756886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. himediadownloads.com [himediadownloads.com]
- 9. echemi.com [echemi.com]
- 10. hsa.ie [hsa.ie]
- 11. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 13. dess.uccs.edu [dess.uccs.edu]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. glovesbyweb.com [glovesbyweb.com]
- 16. ehs.sfsu.edu [ehs.sfsu.edu]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. epa.gov [epa.gov]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
